ABX196
Descripción
Propiedades
Número CAS |
1161877-58-2 |
|---|---|
Fórmula molecular |
C50H98N2O9 |
Peso molecular |
871.3 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracosanamide |
InChI |
InChI=1S/C50H98N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h42-44,46-50,54,56-59H,4-40H2,1-3H3,(H,51,53)(H,52,55)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 |
Clave InChI |
VITDDUXZOHEQMU-BYSUZVQFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)C)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Immunostimulatory Power of ABX196: A Deep Dive into its Mechanism of Action in iNKT Cell Activation
For Immediate Release
MONTPELLIER, France – December 8, 2025 – ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, has demonstrated significant potential in cancer immunotherapy, primarily through its potent activation of the innate and adaptive immune systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in iNKT cell activation and the subsequent anti-tumor immune response. The information presented herein is intended for researchers, scientists, and drug development professionals.
Core Mechanism: Potent and Selective Activation of iNKT Cells
This compound is a novel analog of the α-galactosylceramide (α-GalCer) family of glycolipids.[1][2] Its primary mechanism of action is to act as a potent agonist for invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[3][4]
The activation process is initiated when this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), and presented on the cell surface by the CD1d molecule, a non-polymorphic MHC class I-like protein.[5] The invariant T-cell receptor (TCR) expressed by iNKT cells specifically recognizes the this compound-CD1d complex.[5] This interaction triggers a powerful signaling cascade within the iNKT cell, leading to its activation and the rapid secretion of a diverse array of cytokines.[2]
Preclinical studies have shown that this compound is more potent than the parent compound α-GalCer and induces a cytokine release profile comparable to the superagonist PBS-57.[1][2] A key feature of this compound-mediated iNKT cell activation is its Th1-biased cytokine storm, characterized by high levels of interferon-gamma (IFNγ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[2] This Th1 bias is crucial for effective anti-tumor immunity.
Data Presentation: Quantifying the Immunostimulatory Effects of this compound
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the potency and efficacy of this compound in activating iNKT cells and eliciting an anti-tumor response.
Table 1: Comparative Cytokine Production in Mice
| Treatment Group | Mean IFNγ Concentration (pg/mL) | Mean IFNγ Concentration (ng/mL) |
| Vehicle Control | < 188 | Not Applicable |
| Anti-PD-1 | < 188 | Not Applicable |
| This compound | Not Applicable | 6.95 |
| This compound + Anti-PD-1 | Not Applicable | 19.23 |
| Data from a study in a hepatocellular carcinoma mouse model, measured on day 9 post-treatment.[3] |
Table 2: Clinical Efficacy of this compound in Combination with Nivolumab in Hepatocellular Carcinoma (HCC) Patients (NCT03897543)
| Parameter | Value |
| Number of Patients | 10 |
| Median Age | 66 years (range: 49-76) |
| Prior Immune Checkpoint Inhibitor (ICI) Therapy | 9 patients |
| Maximum Administered Dose of this compound | 0.4 µg |
| Objective Response Rate (ORR) | 10% (1 Partial Response) |
| Stable Disease (SD) | 40% (4 patients) |
| Clinical Benefit Rate (ORR + SD) | 50% |
| Median Progression-Free Survival (PFS) - All Patients | 113.5 days (range: 49-450) |
| Median PFS - Patients with Clinical Benefit | 276 days (range: 172-450) |
| Data from a Phase 1 study in heavily pre-treated HCC patients.[6] |
Table 3: In Vitro and In Vivo iNKT Cell Activation
| Assay | Observation |
| In Vitro iNKT Cell Proliferation | Expansion of iNKT cells from adult PBMC was significantly higher with this compound compared to α-GalCer (100 ng/mL).[2] |
| In Vivo iNKT Cell Activation in Humans | In all individuals injected with this compound (0.2, 0.4, and 2.0 µg), peripheral blood iNKT cells displayed hallmarks of activation.[7] 45% of subjects had measurable circulating IFN-γ 24 hours after the first administration.[2][7] |
Experimental Protocols: Methodologies for Key Experiments
The following sections provide an overview of the methodologies used in key preclinical studies to evaluate the efficacy of this compound.
In Vivo Hepatocellular Carcinoma (HCC) Mouse Model
-
Animal Model: C57BL/6 mice bearing orthotopic Hepa 1-6 hepatocarcinoma cells.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Anti-PD-1 monotherapy
-
This compound in combination with anti-PD-1
-
-
Outcome Measures:
-
Tumor growth and survival.
-
Analysis of immune cell populations in the tumor, spleen, and tumor-draining lymph nodes by flow cytometry.
-
Measurement of serum IFNγ levels.
-
-
Flow Cytometry Markers: Anti-CD45, anti-CD8, anti-CD4, anti-CD3, anti-CD19, anti-FoxP3, CD1d tetramer, and anti-programmed cell death protein 1 (PD-1).[4]
Cytokine Quantification
-
Method: Serum levels of IFNγ were quantified using standard enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.
-
Sample Collection: Blood samples were collected from mice at specified time points after treatment.
-
Analysis: Cytokine concentrations were calculated based on a standard curve generated with recombinant cytokines.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental processes described in this guide.
Caption: this compound Mechanism of Action in iNKT Cell Activation.
Caption: Experimental Workflow for In Vivo HCC Mouse Model.
Conclusion
This compound represents a promising advancement in cancer immunotherapy through its potent and selective activation of iNKT cells. Its ability to induce a robust, Th1-biased anti-tumor immune response, particularly in combination with checkpoint inhibitors, has been demonstrated in both preclinical and early clinical settings. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound across various oncology indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Wave in Cancer Immunotherapy: A Technical Guide to a Novel iNKT Cell Agonist
For Researchers, Scientists, and Drug Development Professionals
Invariant Natural Killer T (iNKT) cells represent a unique population of T lymphocytes that bridge the innate and adaptive immune systems, making them a compelling target for cancer immunotherapy.[1][2][3] Their ability to rapidly release a cascade of cytokines upon activation allows them to orchestrate a broad anti-tumor response, activating dendritic cells (DCs), natural killer (NK) cells, and conventional T and B cells.[1] This whitepaper delves into the core aspects of a novel approach in cancer immunotherapy: the use of iNKT cell agonists that bypass traditional activation pathways, offering a potent and targeted anti-cancer strategy.
Overcoming Tumor Escape: The Rationale for Novel iNKT Cell Agonists
Conventional iNKT cell activation relies on the recognition of glycolipid antigens presented by the CD1d molecule on the surface of antigen-presenting cells. However, many tumor cells downregulate CD1d expression to evade immune surveillance, thereby diminishing the efficacy of iNKT cell-mediated anti-tumor responses.[1] To circumvent this significant barrier, a new class of iNKT cell agonists has been developed. These agents, such as the humanized monoclonal antibody NKTT320 and the murine-specific NKT14m, directly bind to and activate the invariant T cell receptor (iTCR) of iNKT cells, independent of CD1d presentation.[1][2] This direct engagement unleashes the therapeutic potential of iNKT cells even in the context of CD1d-deficient tumors.
Mechanism of Action: Direct iTCR Engagement and Immune Cascade Activation
The core mechanism of these novel agonists is the direct cross-linking of the iTCR on iNKT cells. This initiates a powerful downstream signaling cascade, leading to a multifaceted anti-tumor response.
Signaling Pathway of a Novel iNKT Cell Agonist
Caption: Direct iTCR engagement by a novel agonist initiates iNKT cell activation and a broad anti-tumor immune response.
Preclinical Evidence: Potent Anti-Tumor Efficacy
Preclinical studies utilizing novel iNKT cell agonists have demonstrated significant anti-tumor activity across various cancer models. These studies have consistently shown that these agonists can induce robust iNKT cell activation, proliferation, and cytokine production, leading to the suppression of tumor growth.
Key Preclinical Findings
| Parameter | Agonist | Model | Key Findings | Reference |
| iNKT Cell Activation | NKTT320 | In vitro human iNKT cells | Upregulation of CD25 and CD69 | [1] |
| iNKT Cell Proliferation | NKTT320 | In vitro human iNKT cells | Increased proliferation measured by CFSE dilution | [1] |
| Cytokine Production | NKTT320 | In vitro human iNKT cells | Production of Th1 (IFN-γ) and Th2 cytokines | [1] |
| Cytotoxicity | NKTT320 | In vitro human iNKT cells | Increased intracellular granzyme B and degranulation (CD107a exposure) | [1] |
| Bystander Activation | NKTT320 | In vitro co-culture | Activation of NK cells, T cells, and B cells | [1] |
| In Vivo Efficacy | NKT14m | Murine B-cell lymphoma model | Promoted iNKT cell anti-tumor activity | [2] |
| In Vivo Efficacy | IMM60 | Murine PD-1 resistant models (e.g., B16-F10) | Monotherapy activity and re-sensitization to PD-1 inhibition | [3][4] |
Clinical Development: A Promising Therapeutic Avenue
The promising preclinical data has paved the way for the clinical investigation of novel iNKT cell agonists. A notable example is IMM60 (also known as PORT-2), a synthetic iNKT cell agonist formulated in a liposome.[3][4]
IMM60 (PORT-2) Clinical Trial Overview
A Phase 1/2 clinical trial (IMPORT-201, NCT05709821) is currently evaluating the safety and efficacy of IMM60 as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with advanced melanoma and non-small cell lung cancer (NSCLC).[4]
Initial Clinical Findings for IMM60
| Parameter | Cohort | Key Findings | Reference |
| Safety and Tolerability | Monotherapy and Combination with Pembrolizumab | Well-tolerated with mainly Grade 1 adverse events. No maximum tolerated dose (MTD) was determined. | [3] |
| Immune Activation | Monotherapy | Evidence of iNKT and NK cell activation. Increases in dendritic and CD86+ B cells. | [4] |
| Pharmacokinetics | Monotherapy | Dose-proportionality with a terminal half-life of approximately 8 hours. | [4] |
| Preliminary Efficacy | Monotherapy | Reduction in the size of target lesions observed. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols.
In Vitro iNKT Cell Activation Assay
Experimental Workflow for In Vitro iNKT Cell Activation Assay
Caption: A streamlined workflow for assessing iNKT cell activation in vitro.
-
Preparation of Agonist-Coated Plates: 96-well flat-bottom plates are coated with the iNKT cell agonist (e.g., NKTT320) at a specified concentration and incubated overnight at 4°C. Plates are washed to remove unbound antibody.
-
iNKT Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. iNKT cells are then purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Stimulation: Purified iNKT cells are added to the agonist-coated plates and cultured in complete RPMI medium.
-
Analysis:
-
Activation Markers: After 24 hours, cells are harvested and stained with fluorescently labeled antibodies against CD25 and CD69 for analysis by flow cytometry.
-
Proliferation: iNKT cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72 hours, CFSE dilution is measured by flow cytometry to assess cell division.
-
Cytokine Production: Supernatants are collected after 48 hours of culture and analyzed for cytokine concentrations (e.g., IFN-γ, IL-2) using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA).
-
In Vivo Tumor Model Study
Experimental Workflow for In Vivo Tumor Model Study
Caption: A typical workflow for evaluating the in vivo efficacy of an iNKT cell agonist.
-
Tumor Cell Implantation: A specified number of tumor cells (e.g., B16-F10 melanoma cells) are subcutaneously injected into the flank of syngeneic mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, iNKT agonist monotherapy, PD-1 inhibitor monotherapy, combination therapy). The iNKT cell agonist is administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal survival is also monitored.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Tumors are dissociated to analyze the composition of tumor-infiltrating lymphocytes by flow cytometry. Splenocytes are analyzed to assess the systemic immune response. Immunohistochemistry may be performed on tumor sections to evaluate the expression of markers such as PD-L1.
Future Directions and Conclusion
Novel iNKT cell agonists that directly engage the iTCR represent a powerful and promising strategy in cancer immunotherapy. By circumventing tumor-mediated immune evasion mechanisms, these agents can unleash a potent and broad anti-tumor response. The encouraging preclinical data and the promising initial clinical findings for agents like IMM60 highlight the significant therapeutic potential of this approach. Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers for patient selection, and exploring the efficacy of these agonists in a wider range of malignancies. The continued development of these novel iNKT cell agonists holds the promise of providing a new and effective treatment option for cancer patients, including those who are resistant to current immunotherapies.
References
The Role of ABX196 in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, represents a promising immunotherapeutic agent with the potential to significantly alter the tumor microenvironment (TME). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the TME as demonstrated in preclinical models, and detailed experimental protocols for key assays used in its evaluation. Quantitative data from these studies are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological activity and investigational methodology.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapy. A key challenge in cancer immunotherapy is to overcome the immunosuppressive nature of the TME and stimulate a robust and durable anti-tumor immune response.
This compound is a novel investigational drug designed to modulate the TME by activating invariant Natural Killer T (iNKT) cells, a unique population of T lymphocytes that bridge the innate and adaptive immune systems.[1][2][3] This guide delves into the technical details of this compound's function and its evaluation in preclinical cancer models.
Mechanism of Action of this compound
This compound is a synthetic analog of α-galactosylceramide (α-GalCer), a potent iNKT cell agonist.[4] Its mechanism of action is initiated through its presentation by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the TME.
Signaling Pathway of iNKT Cell Activation
The binding of the this compound-CD1d complex to the invariant T-cell receptor (TCR) on iNKT cells triggers a signaling cascade that leads to their activation. This activation results in the rapid and abundant secretion of a diverse array of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4). These cytokines, in turn, modulate the activity of other immune cells within the TME, leading to a broad anti-tumor response.
Caption: this compound presented by CD1d on APCs activates iNKT cells, leading to cytokine release and modulation of the tumor microenvironment.
Modulation of the Tumor Microenvironment by this compound in Preclinical Models
Preclinical studies in mouse models of melanoma (B16F10) and hepatocellular carcinoma (HCC) (orthotopic Hepa 1-6) have demonstrated the ability of this compound to favorably alter the TME, both as a monotherapy and in combination with checkpoint inhibitors (anti-PD-1).[5]
Quantitative Data on TME Modulation
The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Effect of this compound on Tumor Growth and Survival in a Hepatocellular Carcinoma (HCC) Mouse Model [6]
| Treatment Group | Mean Liver Tumor Invasion (%) | Survival at Day 61 (%) |
| Control | 56 | 31 |
| Sorafenib | 43 | 42 |
| Anti-PD-1 | 7 | 92 |
| This compound | 5 | 92 |
| This compound + Anti-PD-1 | 0 | 100 |
Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment [5]
| Treatment | Change in CD8+ T cells | Change in FoxP3+ Regulatory T cells (Tregs) | Change in T-effector to Treg Ratio | Change in F4/80+ Macrophages | Change in PD-1+ and PD-L1+ cells |
| This compound | Increased | Decreased | Increased | Increased | No significant change |
| This compound + Anti-PD-1 | Significantly Increased | Substantially Reduced | Highest Increase | Increased | Substantially Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Cell Line: B16F10 melanoma cells.
-
Mouse Strain: C57BL/6 mice.
-
Tumor Inoculation: Subcutaneous injection of 1 x 10^5 B16F10 cells in 100 µL of PBS into the right flank of each mouse.
-
Treatment: Once tumors reach a palpable size (approximately 50-100 mm³), treatment is initiated.
-
This compound is administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Anti-PD-1 antibody is administered i.p.
-
-
Monitoring: Tumor volume is measured every 2-3 days using calipers. Survival is monitored daily.
-
Cell Line: Hepa 1-6 hepatocarcinoma cells.
-
Mouse Strain: C57BL/6 mice.
-
Tumor Inoculation: Surgical orthotopic implantation of 1 x 10^6 Hepa 1-6 cells in 20 µL of a 1:1 mixture of PBS and Matrigel into the left lobe of the liver.
-
Treatment: Treatment is initiated 7-10 days post-inoculation.
-
This compound is administered i.v. or i.p.
-
Anti-PD-1 antibody is administered i.p.
-
-
Monitoring: Tumor growth is monitored by Magnetic Resonance Imaging (MRI). Survival is monitored daily.
Caption: General experimental workflow for preclinical evaluation of this compound in mouse tumor models.
Analysis of the Tumor Microenvironment
-
Tissue Preparation: Tumors are excised, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Antibody Staining:
-
Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell surface markers and intracellular proteins.
-
A typical panel for TME analysis in these models would include antibodies against:
-
T cells: CD45, CD3, CD4, CD8
-
Regulatory T cells: FoxP3
-
Macrophages: F4/80, CD11b
-
Checkpoint Molecules: PD-1, PD-L1
-
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Staining Procedure:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate for color development.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
-
Image Analysis: Stained slides are imaged, and the number of positive cells is quantified in different regions of the tumor.
Conclusion
This compound demonstrates a potent ability to modulate the tumor microenvironment by activating iNKT cells, leading to a cascade of anti-tumor immune responses. The preclinical data strongly suggest that this compound, particularly in combination with checkpoint inhibitors, can shift the TME from an immunosuppressive to an immune-active state. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other iNKT cell agonists in oncology. The continued exploration of this novel immunotherapeutic agent holds promise for the development of more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The interaction between murine melanoma and the immune system reveals that prolonged responses predispose for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. Evaluation of miR-122-regulated suicide gene therapy for hepatocellular carcinoma in an orthotopic mouse model - Chinese Journal of Cancer Research [cjcrcn.org]
- 6. researchgate.net [researchgate.net]
ABX196: A Technical Guide to its Biological Targets and Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABX196 is a synthetic glycolipid therapeutic agent designed to modulate the immune system for the treatment of cancer. It is an analog of the potent immunostimulatory glycolipid, α-galactosylceramide (α-GalCer). Developed by Abivax, this compound is currently under investigation for its potential to enhance anti-tumor immunity, particularly in combination with other cancer therapies like checkpoint inhibitors. This technical guide provides an in-depth overview of this compound's biological targets, mechanism of action, and the cellular signaling pathways it modulates, supported by preclinical and clinical data.
Core Concepts: Biological Targets and Mechanism of Action
The primary biological target of this compound is the CD1d protein , a non-polymorphic, MHC class I-like molecule expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells. This compound acts as a potent agonist for invariant Natural Killer T (iNKT) cells .[1]
The mechanism of action of this compound is initiated through its binding to CD1d molecules on APCs. The resulting this compound-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells. This interaction triggers the activation of iNKT cells, leading to a rapid and robust release of a diverse array of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) type cytokines.[2] This cytokine burst subsequently activates a downstream cascade of immune responses involving various immune cell types, ultimately leading to enhanced tumor cell recognition and elimination.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Murine Cancer Models
| Cancer Model | Treatment Group | Key Findings | Reference |
| B16F10 Melanoma | This compound + anti-PD-1 | Significant increase in the percentage of iNKT cells in the spleen and tumor-draining lymph nodes.[3] | Mol Cancer Ther |
| B16F10 Melanoma | This compound + anti-PD-1 | Increased ratio of CD8+ effector cells to FoxP3+ regulatory T cells (Tregs) in the tumor microenvironment.[3] | Mol Cancer Ther |
| Hepa 1-6 Hepatocellular Carcinoma (HCC) | This compound monotherapy | Statistically significant reduction in tumor growth as measured by MRI and increased survival.[4][5] | Abivax Press Release |
| Hepa 1-6 Hepatocellular Carcinoma (HCC) | This compound + anti-PD-1 | Synergistic anti-tumor effects and sustained activation of iNKT cells, as indicated by IFNγ measurement in peripheral blood. | Mol Cancer Ther |
Table 2: Clinical Efficacy of this compound in Combination with Nivolumab in Hepatocellular Carcinoma (Phase 1/2, NCT03897543)
| Parameter | Value | Reference |
| Patient Population | 10 heavily pre-treated HCC patients | Abivax Press Release[5] |
| Dose Escalation | 0.1µg, 0.2µg, or 0.4µg this compound | Abivax Press Release[6] |
| Clinical Benefit | 50% of patients (5 out of 10) | Abivax Press Release[5][6] |
| Objective Response Rate (ORR) | 10% (1 partial response) | ASCO Abstract[7] |
| Disease Control Rate (DCR) | 50% (1 partial response, 4 stable disease) | ASCO Abstract[7] |
| Median Progression-Free Survival (PFS) - All Patients | 113.5 days (range: 49-450) | ASCO Abstract[7] |
| Median Progression-Free Survival (PFS) - Patients with Clinical Benefit | 276 days (range: 172-450) | ASCO Abstract[7] |
| Safety | Well-tolerated with no dose-limiting toxicities. Common adverse events included diarrhea, fatigue, and AST/ALT increase. | ASCO Abstract[7] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on published literature.
Protocol 1: In Vivo Antitumor Activity Assessment in Murine Models
Objective: To evaluate the antitumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.
Animal Model: C57BL/6 mice.
Tumor Cell Lines: B16F10 melanoma cells or Hepa 1-6 hepatocellular carcinoma cells.
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors are established, mice are randomized into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Anti-PD-1 antibody monotherapy
-
This compound and anti-PD-1 antibody combination therapy
-
-
This compound is administered via intramuscular injection. The anti-PD-1 antibody is administered intraperitoneally.
-
Tumor growth is monitored regularly using caliper measurements or MRI.
-
Survival of the mice is recorded.
-
At the end of the study, tumors, spleens, and tumor-draining lymph nodes are harvested for immunological analysis.
Immunological Analysis:
-
Flow Cytometry: Single-cell suspensions from tissues are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, FoxP3) and CD1d tetramers to identify and quantify different immune cell populations, including iNKT cells, CD8+ T cells, and regulatory T cells.
-
Immunohistochemistry (IHC): Tumor tissues are sectioned and stained with antibodies to visualize the infiltration of different immune cells within the tumor microenvironment.
-
Cytokine Analysis: Blood samples are collected to measure the levels of circulating cytokines, such as IFNγ, using ELISA or other immunoassays.
Protocol 2: Phase 1/2 Clinical Trial in Hepatocellular Carcinoma (NCT03897543)
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with nivolumab in patients with HCC.
Study Design: Open-label, dose-escalation, and expansion phase study.
Patient Population: Patients with advanced HCC who have progressed on or are intolerant to at least one prior line of systemic therapy.
Treatment Regimen:
-
Nivolumab: Administered intravenously at a standard dose and schedule.
-
This compound: Administered as an intramuscular injection at escalating doses (0.1µg, 0.2µg, and 0.4µg) 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle.
Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events, laboratory tests, and physical examinations.
-
Efficacy: Assessed by tumor response according to RECIST criteria, progression-free survival (PFS), and overall survival (OS).
-
Pharmacodynamics: Blood samples are collected to evaluate the activation of iNKT cells and other immune markers.
Signaling Pathways and Visualizations
The activation of iNKT cells by this compound triggers a complex signaling cascade that bridges the innate and adaptive immune systems.
Diagram 1: this compound-Mediated iNKT Cell Activation
Caption: this compound binds to CD1d on APCs, leading to iNKT cell activation.
Diagram 2: Downstream Immune Cascade Following iNKT Cell Activation
Caption: Activated iNKT cells orchestrate a broad anti-tumor immune response.
Conclusion
This compound is a promising immuno-oncology agent that leverages the potent anti-tumor capabilities of the iNKT cell population. By targeting CD1d and activating iNKT cells, this compound initiates a multifaceted immune response characterized by the production of key cytokines and the activation of various effector cells. Preclinical studies have demonstrated its ability to control tumor growth and improve survival, particularly in combination with checkpoint inhibitors. Early clinical data in heavily pre-treated HCC patients suggests that this compound is well-tolerated and can provide clinical benefit. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a potent CD1d-binding NKT cell ligand as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Abivax’s phase 1/2 clinical study results of this compound in liver cancer show good tolerability and promising signals of clinical benefit and were selected for presentation at the ASCO GI Cancers Symposium 2022 | Abivax [ir.abivax.com]
- 6. Item - Supplementary Data from Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Toxicology and Safety Profile of ABX196: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that play a critical role in bridging the innate and adaptive immune systems. Developed as an immuno-stimulatory agent, this compound is under investigation for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, based on publicly available data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the safety characteristics of this novel immunomodulator.
Mechanism of Action: iNKT Cell Activation
This compound functions by mimicking the endogenous ligands of iNKT cells. It is presented by the CD1d molecule on the surface of antigen-presenting cells (APCs), leading to the activation of the semi-invariant T-cell receptor (TCR) of iNKT cells. This activation triggers a downstream signaling cascade, resulting in the rapid release of a broad spectrum of cytokines, including interferon-gamma (IFN-γ) and various interleukins. This cytokine burst subsequently activates other immune cells, such as natural killer (NK) cells, T cells, and B cells, orchestrating a robust and multifaceted anti-tumor immune response.
Signaling Pathway of this compound-Mediated iNKT Cell Activation
Caption: this compound binds to CD1d on APCs, activating the iNKT cell TCR and downstream signaling.
Preclinical Toxicology Studies
A series of preclinical toxicology studies were conducted to evaluate the safety profile of this compound in various animal models, primarily in mice and non-human primates (monkeys). These studies were designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any observed adverse effects.
Data Presentation: Summary of Quantitative Toxicology Data
The following table summarizes the key quantitative findings from preclinical toxicology studies of this compound. It is important to note that comprehensive, detailed reports from these studies are often proprietary and not fully available in the public domain. The data presented here are compiled from published research and public announcements.
| Species | Dose Route | Dose Range | Key Findings | Reference |
| Mouse | Intramuscular | Up to 10 µ g/mouse | No increase in transaminase activities observed two weeks after the last injection at therapeutic doses. At very high doses, a moderate elevation of hepatic enzymes was seen. | [1] |
| Monkey | Intramuscular | Up to 1.5 µg/kg (in combination with HBsAg) | No modification of liver biology was observed. No increase in transaminases was noted with this compound alone in preliminary studies. | [1] |
Note: The available data suggests a favorable safety profile, particularly in non-human primates, with a potential for transient liver enzyme elevation at very high doses in mice.
Experimental Protocols
While specific, detailed protocols for the this compound toxicology studies are not publicly available, a general methodology for such preclinical evaluations can be outlined based on standard industry practices and regulatory guidelines.
General Experimental Workflow for Preclinical Toxicology Assessment
Caption: A typical workflow for preclinical safety evaluation of a new drug candidate.
Key Methodological Considerations:
-
Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., mouse or rat) and one non-rodent (e.g., monkey or dog), as required by regulatory agencies. The choice of species is based on similarities in metabolism and physiological response to the drug compared to humans.
-
Dose Selection: Dose levels are selected to include a therapeutic dose, a maximally tolerated dose (MTD), and intermediate doses to characterize the dose-response curve for any toxicities.
-
Administration Route: The route of administration in animal studies is the same as the intended clinical route, which for this compound is intramuscular injection.
-
Parameters Monitored: A comprehensive set of parameters are monitored throughout the studies, including:
-
Clinical Observations: Daily checks for any signs of illness or distress.
-
Body Weight and Food Consumption: Measured regularly to assess general health.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on blood cells, liver enzymes, kidney function, and other metabolic parameters.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and all major organs and tissues are examined microscopically for any treatment-related changes.
-
Safety Profile Summary
Based on the available preclinical data, this compound demonstrates a generally favorable safety profile. The main points are:
-
Good Tolerability in Non-Human Primates: Monkeys tolerated this compound well, with no significant adverse effects on liver function observed at the tested doses.[1]
-
Dose-Dependent Liver Effects in Mice: In mice, liver toxicity, as indicated by elevated hepatic enzymes, was observed only at very high doses.[1] This suggests a dose-dependent effect and a safety margin at therapeutic doses.
-
Clinical Confirmation: A Phase 1/2 clinical trial of this compound in combination with nivolumab in patients with hepatocellular carcinoma (HCC) has shown the combination to be well-tolerated.[2][3][4][5]
Conclusion
The preclinical toxicology and safety evaluation of this compound in mice and monkeys has provided essential information supporting its clinical development. The compound has demonstrated a good safety profile, with the primary observation being a dose-dependent and species-specific effect on liver enzymes in mice at high doses. The lack of significant toxicity in non-human primates is particularly encouraging. These preclinical findings, coupled with the positive safety data from early clinical trials, suggest that this compound is a promising immunotherapeutic agent with a manageable safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety in humans.
References
Unraveling the Immunomodulatory Landscape of ABX196: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABX196 is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells. By binding to the CD1d molecule on antigen-presenting cells, this compound initiates a cascade of immune responses, positioning it as a promising immunomodulatory agent for applications in both oncology and vaccinology. Preclinical and clinical investigations have demonstrated its ability to elicit a robust and Th1-biased cytokine response, enhance antigen-specific immunity, and synergize with other immunotherapies, such as checkpoint inhibitors. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.
Core Mechanism of Action: iNKT Cell Activation
This compound's immunomodulatory effects are primarily driven by its specific activation of iNKT cells.[1][2] These innate-like T lymphocytes recognize glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[1]
The activation process can be summarized as follows:
-
Uptake and Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, internalize this compound.
-
CD1d Loading: Inside the APC, this compound is loaded onto CD1d molecules.
-
TCR Recognition: The this compound-CD1d complex is then presented on the APC surface, where it is recognized by the semi-invariant T-cell receptor (TCR) of iNKT cells.
-
iNKT Cell Activation: This recognition event triggers the activation of iNKT cells, leading to their proliferation and the rapid secretion of a diverse array of cytokines.[1]
Figure 1: this compound-mediated iNKT cell activation pathway.
Preclinical Immunomodulatory Profile
Preclinical studies in murine models have been instrumental in characterizing the immunomodulatory properties of this compound, demonstrating its superiority over the parent compound α-GalCer and its synergy with other cancer therapies.
In Vitro and In Vivo iNKT Cell Activation and Cytokine Profile
In vitro experiments have shown that this compound is a more potent activator of iNKT cells compared to α-GalCer, leading to greater proliferation of peripheral blood mononuclear cell (PBMC)-derived iNKT cells.[3] In vivo studies in mice have consistently shown that this compound induces a strong, Th1-biased cytokine response, characterized by high levels of interferon-gamma (IFNγ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[3] This IFNγ production is comparable to that induced by the superagonist PBS-57.[3]
Adjuvant Properties in Vaccination Models
The potent immunomodulatory effects of this compound make it an effective vaccine adjuvant. In a mouse model of prophylactic vaccination against Hepatitis B Virus (HBV), this compound at very low doses induced specific cellular and humoral responses.[3] Furthermore, this compound demonstrated adjuvant properties for antigen-specific cytolytic CD8+ T cell responses.[3]
Anti-Tumor Efficacy in Syngeneic Mouse Models
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors (ICIs).
In a B16F10 melanoma model in C57BL/6 mice, combination therapy with this compound and an anti-PD-1 antibody resulted in a significant synergistic anti-tumor effect.[4] This was evidenced by a reduction in tumor volume and an increase in survival time compared to either treatment alone.[4] The anti-tumor effect was associated with an increased ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs) within the tumor microenvironment.[5]
In an orthotopic Hepa 1-6 HCC model, this compound monotherapy and combination therapy with an anti-PD-1 antibody resulted in significant anti-tumor effects.[4] A synergistic effect of the combination was observed with increased IFNγ levels in peripheral blood.[4] Treatment with this compound, both alone and in combination with anti-PD-1, led to a significant reduction in tumor invasion as measured by MRI and improved survival.[4][6] Histopathological analysis of the tumor microenvironment revealed that the combination treatment led to a decrease in PD-L1+, PD-1+, and FoxP3+ cells, and an increased recruitment of CD4+ cells.[4]
Figure 2: Synergistic anti-tumor mechanism of this compound and checkpoint inhibitors.
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Anti-Tumor Efficacy of this compound in Murine Models
| Model | Treatment Group | Outcome | Result | Significance | Citation |
| B16F10 Melanoma | This compound + anti-PD-1 | Tumor Volume (Day 15) | Significant Reduction | p < 0.05 vs. control | [4] |
| This compound + anti-PD-1 | Tumor Volume (Day 15 & 17) | Significant Reduction | p < 0.01 vs. anti-PD-1 alone | [4] | |
| This compound + anti-PD-1 | Survival Time | Increased | p < 0.05 vs. control | [4] | |
| Hepa 1-6 HCC | This compound | Survival | Significant Improvement | p < 0.005 vs. control | [4] |
| anti-PD-1 | Survival | Significant Improvement | p < 0.005 vs. control | [4] | |
| This compound + anti-PD-1 | Survival | Significant Improvement | p < 0.001 vs. control | [4] | |
| This compound | Metastatic Invasion (MRI) | Significant Reduction | p < 0.01 vs. control | [6] | |
| anti-PD-1 | Metastatic Invasion (MRI) | Significant Reduction | p < 0.01 vs. control | [6] | |
| This compound + anti-PD-1 | Metastatic Invasion (MRI) | Significant Reduction | p < 0.001 vs. control | [6] |
Table 2: Clinical Trial Data for this compound
| Trial Phase | Population | Treatment | Key Findings | Citation |
| Phase I/II | Healthy Volunteers (n=44) | This compound (0.2, 0.4, 2.0 µg) as adjuvant to HBsAg | - Peripheral blood iNKT cells showed activation in all subjects.- 45% of subjects had measurable circulating IFN-γ at 24h post-first administration.- Majority of patients developed protective anti-HBs antibody responses. | [1][3] |
| Phase 1 | HCC Patients (n=10) | This compound (0.1, 0.2, 0.4 µg) + Nivolumab (240mg) | - Well tolerated, MTD not reached.- Clinical benefit in 50% of patients (1 Partial Response, 4 Stable Disease).- Median PFS (all patients): 113.5 days.- Median PFS (patients with clinical benefit): 276 days. | [7][8] |
Experimental Protocols
Murine B16F10 Melanoma Model
-
Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously injected in the right flank with 1 x 10^5 to 5 x 10^5 B16F10 cells in 100 µL of sterile PBS.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), treatment is initiated.
-
This compound is administered intravenously or intraperitoneally at a specified dose (e.g., 2 µ g/mouse ).
-
Anti-PD-1 antibody is administered intraperitoneally at a specified dose (e.g., 200 µ g/mouse ).
-
Treatment schedules can vary, but a typical regimen may involve administration every 3-4 days for a total of 3-4 doses.
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers, and calculated using the formula: (length x width²)/2.
-
Survival Analysis: Mice are monitored daily and euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or necrosis, and the date of euthanasia is recorded for survival analysis.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for analysis by flow cytometry.
Figure 3: Experimental workflow for the B16F10 melanoma model.
Murine Hepa 1-6 Hepatocellular Carcinoma Model
-
Cell Culture: Hepa 1-6 cells are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Orthotopic Tumor Implantation: 6-8 week old female C57BL/6 mice are anesthetized, and a small incision is made in the abdomen to expose the liver. A single-cell suspension of Hepa 1-6 cells (e.g., 1 x 10^6 cells in 20-50 µL of PBS/Matrigel) is injected into the left lobe of the liver. The incision is then closed.
-
Treatment: Treatment is initiated a few days post-implantation.
-
This compound is administered intravenously or intraperitoneally.
-
Anti-PD-1 antibody is administered intraperitoneally.
-
-
Tumor Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as MRI or ultrasound at regular intervals.
-
Survival Analysis: Mice are monitored for signs of morbidity, and survival is recorded.
-
Histopathological and Immunohistochemical Analysis: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E for histopathological examination and with antibodies against immune cell markers (e.g., CD4, CD8, F4/80, PD-1, PD-L1, FoxP3) for immunohistochemical analysis.
In Vitro iNKT Cell Proliferation Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, and antibiotics.
-
Stimulation: PBMCs are stimulated with varying concentrations of this compound or a vehicle control in the presence of a low concentration of IL-2 (e.g., 10 U/mL).
-
Proliferation Measurement: After a defined incubation period (e.g., 5-7 days), iNKT cell proliferation is assessed. This can be done by:
-
Flow Cytometry: Staining cells with an iNKT cell marker (e.g., Vα24-Jα18 TCR antibody) and a proliferation marker (e.g., Ki-67) or by using a cell proliferation dye (e.g., CFSE) at the beginning of the culture.
-
[³H]-thymidine incorporation assay: Pulsing the cells with [³H]-thymidine for the final 18-24 hours of culture and measuring its incorporation into the DNA of proliferating cells.
-
Conclusion
This compound is a potent immunomodulatory agent that activates iNKT cells to elicit a Th1-biased immune response. This property has been leveraged to demonstrate significant anti-tumor efficacy in preclinical models, particularly in combination with checkpoint inhibitors, and to enhance immune responses in a clinical vaccination study. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound. Future research will likely focus on optimizing combination therapies, exploring its efficacy in a broader range of cancers, and further elucidating the downstream effects of this compound-mediated iNKT cell activation.
References
- 1. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]
ABX196: A Technical Whitepaper on a Novel iNKT Agonist Adjuvant for Vaccines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABX196 is a synthetic glycolipid analogue of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells. By activating this unique lymphocyte population, this compound serves as a powerful vaccine adjuvant, capable of enhancing both cellular and humoral immune responses. Preclinical and clinical data have demonstrated its ability to induce protective immunity, particularly with a Th1-biased cytokine profile, when combined with antigens. This document provides a comprehensive technical overview of this compound, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action and experimental application.
Core Mechanism of Action
This compound functions by engaging the semi-invariant T-cell receptor (TCR) of iNKT cells.[1] This interaction is not direct; instead, this compound is first taken up by antigen-presenting cells (APCs), such as dendritic cells, and loaded onto the CD1d molecule, a non-polymorphic MHC class I-like protein.[1][2] The this compound-CD1d complex is then presented on the APC surface, leading to the potent activation of iNKT cells.[2]
Activated iNKT cells rapidly release a cascade of cytokines, bridging the innate and adaptive immune systems. This compound has been shown to induce a Th1-skewed response, characterized by high levels of interferon-gamma (IFN-γ) and comparatively lower levels of interleukin-4 (IL-4).[1] This cytokine milieu promotes the maturation of dendritic cells, enhances the activation and cytotoxic potential of CD8+ T cells, and provides help to B cells for antibody production.[1][3]
Preclinical Data Summary
Preclinical studies in both mice and monkeys have established the potency and safety profile of this compound. It has been shown to be more potent than its parent compound, α-GalCer, inducing a cytokine release profile comparable to the superagonist PBS-57.[3]
Table 1: Preclinical Efficacy and Cytokine Profile
| Model/Assay | Finding | Implication | Reference |
| Mouse Model | More potent than α-GalCer in activating iNKT cells. | Higher adjuvant potential at lower doses. | [3] |
| Mouse Model | Induced cytokine release comparable to superagonist PBS-57. | Strong immunostimulatory capacity. | [3] |
| Mouse Model | Significantly reduced IL-4 secretion compared to α-GalCer. | Promotes a Th1-biased immune response. | [1][3] |
| Mouse HBV Model | Induced specific cellular (CD8+) and humoral responses. | Effective as a vaccine adjuvant for viral antigens. | [3] |
| Mouse Cancer Models | Reduced tumor growth and increased survival, alone and with anti-PD-1. | Potential application in therapeutic cancer vaccines. | [4][5] |
Table 2: Preclinical Safety and Formulation Data
| Model | Finding | Implication | Reference |
| Mice & Monkeys | Excellent toxicity profile at doses required for immune response. | Favorable therapeutic window. | [3] |
| Mice (High Doses) | Moderate, transient elevation of hepatic enzymes (ALT). | Potential for liver toxicity at high systemic exposures. | [1][3] |
| Monkeys | Some animals developed elevated transaminase levels. | Liver safety is a key monitoring parameter. | [1] |
| Mice (Formulation) | Emulsion formulation greatly diminished systemic IFN-γ and blood ALT levels compared to liposomal delivery, while preserving cytotoxic activity. | Formulation can mitigate systemic side effects and liver toxicity. | [3] |
Clinical Data Summary: Phase I/II HBV Vaccine Study
A Phase I/II dose-escalation study was conducted in 44 healthy volunteers to evaluate the safety and adjuvant activity of this compound with a poorly immunogenic Hepatitis B surface antigen (HBsAg).[3][6]
Table 3: Clinical Trial Design and Dosing
| Parameter | Description |
| Study ID | Eudra-CT 2012-001566-15 |
| Phase | I/II |
| Population | 44 Healthy Volunteers |
| Antigen | Hepatitis B Surface Antigen (HBsAg) |
| This compound Doses | 0.2 µg, 0.4 µg, 2.0 µg |
| Objectives | Evaluate safety, tolerability, and adjuvant effect on HBsAg immunogenicity. |
Table 4: Clinical Efficacy and Biomarker Response
| Metric | Dose Group | Result | Conclusion | Reference |
| iNKT Cell Activation | All doses | Hallmarks of activation observed in all subjects. | Confirms in vivo biological activity in humans. | [3][6] |
| Circulating IFN-γ | All doses | 45% of subjects had measurable IFN-γ at 24 hours post-first administration. | Demonstrates rapid systemic Th1-type immune activation. | [3][6] |
| Protective Anti-HBsAg Immunity | 0.4 µg (single injection) | 83% (5 out of 6 subjects) developed protective antibody responses. | Potent adjuvant effect capable of inducing protection with a single vaccine dose. | [3] |
| Protective Anti-HBsAg Immunity | 0.4 µg (two injections) | 75% (3 out of 4 subjects) developed protective antibody responses. | Confirms strong adjuvant activity. | [3] |
A key finding was the potential for a single vaccine administration to provide protection when adjuvanted with this compound, a significant advantage over the standard three-injection regimen for hepatitis B.[3][6] Adverse events were noted and linked to the systemic delivery of this compound and its access to the liver, underscoring the importance of formulation strategies to optimize local adjuvant activity in lymphoid tissues.[3][6]
Experimental Protocols and Methodologies
Protocol 1: In Vivo Cytotoxicity Assay (VITAL Assay)
This protocol outlines the method used in preclinical mouse studies to assess antigen-specific CD8+ T cell cytotoxic activity.[3]
-
Animal Model: C57BL/6 mice.
-
Immunization: Mice are immunized via intramuscular (I.M.) injection with the antigen (e.g., OVA) combined with the this compound adjuvant formulation. Control groups receive PBS, antigen alone, or adjuvant alone.
-
Target Cell Preparation: Fourteen days post-immunization, splenocytes from naive mice are prepared and split into two populations.
-
Target Population: Labeled with a high concentration of a fluorescent dye (e.g., CFSE) and pulsed with the specific peptide antigen (e.g., SIINFEKL).
-
Control Population: Labeled with a low concentration of the same dye and pulsed with an irrelevant peptide.
-
-
Target Cell Injection: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously (I.V.) into the immunized mice.
-
Analysis: After 18-24 hours, blood or spleen is collected from the recipient mice. The ratio of target to control fluorescent cells is analyzed by flow cytometry.
-
Endpoint: Specific cytotoxicity is calculated as the percentage reduction of the target cell population relative to the control population.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABIVAX presents novel data on the efficacy of its immune enhancer this compound in animal model of liver cancer at the World Vaccine Congress | Abivax [ir.abivax.com]
- 5. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Research on ABX196 in Hepatocellular Carcinoma: A Technical Overview
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the foundational preclinical research of ABX196 in hepatocellular carcinoma (HCC) models. This compound is a synthetic, liposomal formulation of a glycolipid agonist that potently stimulates invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Early studies have demonstrated its potential as an immunotherapeutic agent, particularly in enhancing anti-tumor immunity within the unique microenvironment of liver cancer.
Mechanism of Action: Activating the Anti-Tumor Immune Response
This compound functions as a first-in-class agonist of iNKT cells.[1] Its mechanism centers on activating these cells to initiate a cascade of immune responses against cancer cells. In preclinical HCC models, treatment with this compound has been shown to increase the presence of CD4+ T helper cells and cells expressing Programmed Death-Ligand 1 (PD-L1) in liver tissue.[1] This modulation of the tumor microenvironment from an immunosuppressive to an inflammatory state is key to its anti-tumor effect. Furthermore, research indicates that this compound, particularly in combination with anti-PD-1 checkpoint inhibitors, leads to a significant increase in the ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs), a critical factor in overcoming tumor-induced immune tolerance.[2][3]
In Vivo Efficacy in an Orthotopic HCC Mouse Model
The primary early in vivo research on this compound in HCC utilized an orthotopic Hepa 1-6 hepatocarcinoma cell-bearing C57BL/6 mouse model.[2][3] This model mimics human HCC by implanting murine hepatoma cells directly into the liver. The anti-tumor activity of this compound was evaluated as a monotherapy and in combination with an anti-PD-1 antibody, with key findings summarized below.
Quantitative Analysis of Anti-Tumor Response
While specific quantitative data on tumor volume reduction and survival rates from the definitive preclinical study by Scherrer et al. (2022) were not publicly available in the search results, press releases and study descriptions consistently report a "statistically highly significant therapeutic effect in reducing tumor growth as measured by MRI and increasing survival in mice with HCC" for both this compound monotherapy and in combination with a checkpoint inhibitor.[4][5][6] The combination therapy, in particular, was noted for its synergistic effects.[2][3]
The following table summarizes the observed changes in the tumor microenvironment based on immunohistochemical (IHC) analysis of liver tissue from the treated mice.
| Treatment Group | Key Immunological Changes in Tumor Microenvironment |
| Vehicle (Control) | Predominantly PD-1+ and FoxP3+ cells, indicating an unresponsive immune status. |
| Sorafenib | High levels of PD-1+ and FoxP3+ cells, similar to the control group. |
| This compound | Increased recruitment of F4/80+ cells (macrophages), suggesting enhanced dendritic cell activity and inflammatory responses.[2] |
| Anti-PD-1 | Enhanced infiltration of PD-1+ cells and decreased CD8+ cell recruitment. |
| This compound + Anti-PD-1 | A decrease in PD-L1+, PD-1+, and FoxP3+ cells, with an increased recruitment of CD4+ cells, shifting the microenvironment from suppressive to inflammatory.[2] |
Experimental Protocols
Orthotopic Hepa 1-6 HCC Mouse Model
The in vivo efficacy of this compound was assessed in a well-established mouse model of HCC.
-
Tumor Cell Line: Hepa 1-6, a murine hepatoma cell line, was used to induce tumors.[2][3]
-
Tumor Implantation: An orthotopic model was established by implanting the Hepa 1-6 cells into the livers of the mice.[2][3]
-
Treatment Groups: The study included several treatment arms: a vehicle control, sorafenib (a standard-of-care tyrosine kinase inhibitor), this compound monotherapy, anti-PD-1 monotherapy, and a combination of this compound and anti-PD-1.[1][2]
-
Endpoints: The primary endpoints for assessing anti-tumor response were:
Immunohistochemical (IHC) Analysis
To characterize the changes in the tumor immune microenvironment, IHC staining was performed on liver and tumor tissue sections.
-
Tissue Preparation: Tumor and liver tissues were fixed in 4% neutral buffered formalin and embedded in paraffin.[2]
-
IHC Markers: A panel of antibodies was used to detect key immune cell populations and checkpoint molecules, including:
Visualizing the Core Concepts
This compound Mechanism of Action in the HCC Tumor Microenvironment
Caption: this compound activates iNKT cells, leading to a cascade of anti-tumor immune responses.
Experimental Workflow for In Vivo HCC Model
Caption: Workflow of the preclinical evaluation of this compound in a mouse model of HCC.
Conclusion
The early preclinical research on this compound in hepatocellular carcinoma models has laid a strong foundation for its clinical development. The studies have demonstrated that by activating iNKT cells, this compound can effectively modulate the tumor microenvironment to promote a robust anti-tumor immune response. This is evidenced by the reduction in tumor growth and increased survival in mouse models, particularly when used in combination with checkpoint inhibitors.[1][4][5][6][7] These promising preclinical findings have led to the initiation of Phase 1/2 clinical trials to evaluate the safety and efficacy of this compound in combination with nivolumab for the treatment of patients with HCC.[4][5][7][8]
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Data from Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Item - Supplementary Data from Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
Methodological & Application
Developing a Stable Liposomal Formulation of ABX196: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, showing promise as a potent enhancer of cancer immunotherapy.[1][2] Its mechanism of action involves the activation of iNKT cells, which play a crucial role in orchestrating both innate and adaptive immune responses against tumor cells.[1][2] To enhance its therapeutic potential, this compound has been developed in a liposomal formulation.[3][4][5] Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic molecules, offering advantages such as improved drug solubility, extended circulation time, and targeted delivery.[6][7][8] This document provides detailed application notes and protocols for the development of a stable liposomal formulation of this compound, intended to guide researchers in the pharmaceutical sciences.
Mechanism of Action of this compound
This compound functions by binding to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a broad range of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[4] This cytokine burst subsequently activates downstream immune effector cells, such as natural killer (NK) cells, CD8+ T cells, and B cells, culminating in a robust anti-tumor immune response.
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]
- 4. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]
- 6. Liposome Drug Delivery System Development - CD Formulation [formulationbio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
ABX196 dosage and administration guidelines for preclinical research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABX196 is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2] By activating iNKT cells, this compound stimulates the secretion of a cascade of cytokines, leading to the activation of various downstream immune cells and enhancing the anti-tumor immune response.[2][3] These application notes provide detailed dosage and administration guidelines for this compound in preclinical mouse models of melanoma and hepatocellular carcinoma, both as a monotherapy and in combination with immune checkpoint inhibitors.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Synonyms | iNKT cell agonist this compound |
| Chemical Class | Synthetic Glycolipid |
| Formulation | Liposomal suspension[4] |
| Storage | Store at 2-8°C. Do not freeze. |
Mechanism of Action
This compound is a synthetic glycolipid that is presented by CD1d molecules on the surface of antigen-presenting cells (APCs). This complex is recognized by the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes. This interaction leads to the rapid activation of iNKT cells, which then release large quantities of pro-inflammatory cytokines, including interferon-gamma (IFN-γ). This cytokine cascade subsequently activates other immune cells such as natural killer (NK) cells, T cells, and dendritic cells (DCs), leading to a broad anti-tumor immune response.
Preclinical Dosage and Administration
Table 1: this compound Monotherapy in Murine Cancer Models
| Parameter | B16F10 Melanoma Model | Orthotopic Hepa 1-6 Hepatocarcinoma Model |
| Mouse Strain | C57BL/6 | C57BL/6 |
| This compound Dose | 100 ng per animal | 100 ng per animal |
| Administration Route | Intravenous (i.v.) via tail vein | Intravenous (i.v.) via tail vein |
| Vehicle | 100 µL sterile solution (e.g., PBS) | 100 µL sterile solution (e.g., PBS) |
| Dosing Schedule | Single dose on day 10 post-tumor implantation | Single dose on day 5 post-tumor implantation |
Table 2: this compound Combination Therapy in Murine B16F10 Melanoma Model
| Parameter | Experimental Arm |
| Mouse Strain | C57BL/6 |
| This compound Dose | 100 ng per animal |
| This compound Administration | Single i.v. dose on day 10 |
| Combination Agent | Anti-PD-1 Antibody |
| Combination Agent Dose | 100 µg per animal |
| Combination Agent Administration | Intraperitoneal (i.p.) on days 6, 9, 12, 15, and 18 |
| Vehicle | This compound: 100 µL sterile solution (e.g., PBS)Anti-PD-1: 100 µL sterile solution (e.g., PBS) |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Syngeneic B16F10 Melanoma Mouse Model
This protocol describes the evaluation of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a subcutaneous B16F10 melanoma model.[1]
Materials:
-
B16F10 melanoma cells
-
8-week-old female C57BL/6 mice
-
This compound (liposomal formulation)
-
Anti-PD-1 antibody
-
Sterile PBS
-
Cell culture medium
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture B16F10 cells in appropriate medium until they reach the desired confluence.
-
Tumor Implantation: On day 0, implant 1 x 106 B16F10 cells suspended in 100 µL of sterile PBS subcutaneously into the right flank of each mouse.[1]
-
Animal Randomization: Once tumors are established, randomize mice into treatment groups (n=14 per group):
-
Group 1: Vehicle control (100 µL PBS i.v. on day 10 and 100 µL PBS i.p. on days 6, 9, 12, 15, 18)
-
Group 2: this compound monotherapy (100 ng this compound in 100 µL PBS i.v. on day 10)
-
Group 3: Anti-PD-1 monotherapy (100 µg anti-PD-1 in 100 µL PBS i.p. on days 6, 9, 12, 15, 18)
-
Group 4: Combination therapy (100 µg anti-PD-1 i.p. on days 6, 9, 12, 15, 18 and 100 ng this compound i.v. on day 10)[1]
-
-
Treatment Administration: Administer treatments according to the schedule outlined above.
-
Monitoring: Measure tumor volume and body weight three times per week. Tumor volume can be calculated using the formula: (width2 x length) / 2.
-
Endpoint: Euthanize mice when tumor volume exceeds 2,000 mm3 or if other humane endpoints are reached.[1] Survival should be monitored and recorded.
-
Immunophenotyping (Optional): At a predetermined time point (e.g., day 14), a subset of mice can be euthanized to collect tumors, spleens, and tumor-draining lymph nodes for flow cytometric analysis of immune cell populations (e.g., CD8+, FoxP3+ T cells).[1]
Protocol 2: Evaluation of this compound in an Orthotopic Hepa 1-6 Hepatocarcinoma Mouse Model
This protocol outlines the use of this compound in an orthotopic model of hepatocellular carcinoma.[1]
Materials:
-
Hepa 1-6 hepatocarcinoma cells
-
8-week-old female C57BL/6 mice
-
This compound (liposomal formulation)
-
Sterile PBS
-
Surgical instruments for orthotopic implantation
-
Imaging equipment (e.g., MRI) for tumor monitoring
Procedure:
-
Cell Culture: Maintain Hepa 1-6 cells in appropriate culture conditions.
-
Orthotopic Tumor Implantation: On day 0, surgically implant Hepa 1-6 cells into the liver of C57BL/6 mice. The exact number of cells and surgical procedure should be optimized for consistency.
-
Animal Randomization: Divide mice into treatment groups:
-
Treatment Administration: Administer this compound or vehicle via the tail vein on day 5 post-implantation.[1]
-
Monitoring: Monitor tumor growth using non-invasive imaging such as MRI. Also, monitor animal health and survival.
-
Endpoint: The primary endpoint is typically survival. Liver weight at the end of the study can also be used as a measure of tumor burden.[1]
-
Immunohistochemistry (Optional): At the study endpoint, liver tumors can be harvested and processed for immunohistochemical analysis of immune cell infiltration (e.g., CD4+, CD8+, F4/80+ cells).[1]
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma | Abivax [ir.abivax.com]
- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
Application Note: ABX196 In Vitro Assay for T-Cell Proliferation
Introduction
ABX196 is a synthetic glycolipid agonist designed to activate invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[1][2] The mechanism of action involves the presentation of this compound by the CD1d molecule on antigen-presenting cells (APCs) to the invariant T-cell receptor (TCR) of iNKT cells.[2] Upon activation, iNKT cells rapidly secrete large amounts of various cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[2][3] This cytokine release leads to the subsequent activation and proliferation of other key immune cells, including conventional CD4+ and CD8+ T cells and NK cells.[3]
This indirect, or "transactivation," mechanism makes this compound a potent enhancer of cellular immunity. In preclinical and clinical settings, this compound has demonstrated the ability to boost anti-tumor responses, particularly when used in combination with other immunotherapies like checkpoint inhibitors.[1][4][5][6]
The following protocol describes a robust in vitro assay to measure the ability of this compound to induce T-cell proliferation within a mixed population of human Peripheral Blood Mononuclear Cells (PBMCs). The assay utilizes Carboxyfluorescein Succinimidyl Ester (CFSE), a fluorescent dye that allows for the tracking of cell divisions by flow cytometry.[7][8][9][10] This method provides a quantitative measure of the immunostimulatory potential of this compound and is suitable for dose-response studies and mechanistic investigations.
Mechanism of Action: this compound-Mediated T-Cell Proliferation
The assay relies on a coordinated interaction between multiple immune cell types present in PBMCs. The process is initiated by APCs, which are essential for presenting this compound to iNKT cells.
Experimental Protocol
Principle
This protocol measures T-cell proliferation using the CFSE dilution assay.[8] PBMCs are labeled with the fluorescent dye CFSE, which covalently binds to intracellular proteins.[7] With each cell division, the CFSE fluorescence is halved and distributed equally between daughter cells.[9] After a 5-7 day culture period with this compound, the cells are stained with fluorescently-conjugated antibodies to identify specific T-cell subsets (e.g., CD3+CD8+). Proliferation is quantified by analyzing the progressive reduction in CFSE intensity via flow cytometry, where distinct peaks represent successive generations of divided cells.[11]
Materials and Reagents
-
Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Compound: this compound (liposomal formulation or as specified by the manufacturer).
-
Reagents for Cell Isolation:
-
Ficoll-Paque PLUS (or equivalent density gradient medium).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Heparinized blood collection tubes.
-
-
Reagents for Cell Culture:
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100X).
-
Complete Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Proliferation Dye:
-
CellTrace™ CFSE Cell Proliferation Kit (or equivalent).
-
Dimethyl sulfoxide (DMSO).
-
-
Controls:
-
Positive Control: Anti-CD3/CD28 T-cell activator beads or Phytohemagglutinin (PHA).
-
Vehicle Control: Same buffer/vehicle used to dilute this compound.
-
-
Flow Cytometry:
-
Fluorescently-conjugated antibodies (e.g., Anti-Human CD3, CD8, CD4).
-
Viability Dye (e.g., 7-AAD or a live/dead fixable dye).
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide).
-
-
Equipment:
-
Laminar flow hood, 37°C/5% CO₂ incubator, centrifuge, flow cytometer.
-
96-well U-bottom cell culture plates.
-
Experimental Workflow
Step-by-Step Protocol
Day 0: Cell Preparation and Culture Setup
-
Isolate PBMCs: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with sterile PBS.
-
Count and Resuspend: Perform a cell count using a hemocytometer or automated cell counter. Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-2 x 10⁷ cells/mL.
-
CFSE Labeling:
-
Prepare a 5 µM working solution of CFSE in pre-warmed PBS.[7]
-
Add the cell suspension to an equal volume of the CFSE working solution (final concentration ~2.5 µM).[10] Mix gently but thoroughly.
-
Incubate for 10-20 minutes at 37°C, protected from light.[7]
-
Quench the staining reaction by adding 5 volumes of ice-cold Complete Medium.
-
Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant.
-
Wash the cells once more with Complete Medium to remove any residual unbound dye.
-
-
Plating and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in Complete Medium at a final concentration of 1 x 10⁶ cells/mL.[10]
-
Add 200 µL of the cell suspension to each well of a 96-well U-bottom plate (2 x 10⁵ cells/well).
-
Prepare serial dilutions of this compound and control stimuli at 10X the final concentration.
-
Add 20 µL of the 10X stimuli to the appropriate wells.
-
Suggested Plate Layout:
-
Unstimulated Control (cells with vehicle only).
-
Positive Control (e.g., Anti-CD3/CD28 beads).
-
This compound at various concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Day 5-7: Cell Staining and Flow Cytometry
-
Harvest Cells: Gently resuspend the cells in each well. Transfer the cell suspension to FACS tubes or a V-bottom 96-well plate.
-
Antibody Staining:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated fluorescent antibodies (e.g., anti-CD3, anti-CD8) and the viability dye.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer. Ensure a sufficient number of events (e.g., 10,000-20,000 events in the CD8+ T-cell gate) are collected for robust analysis.
-
Gating Strategy:
-
Gate on lymphocytes using FSC vs. SSC.
-
Gate on singlets (FSC-A vs. FSC-H).
-
Gate on live cells using the viability dye.
-
Gate on the T-cell population of interest (e.g., CD3+ and CD8+).
-
-
Proliferation Analysis:
-
On the final gated population (e.g., Live, Single, CD8+ T-cells), view the CFSE histogram.
-
Use the unstimulated control to set a gate (M1) on the non-proliferated parent generation (brightest CFSE peak).
-
The percentage of proliferated cells is the percentage of cells that have a lower CFSE intensity than the M1 gate.
-
-
Data Presentation
Quantitative results from the assay can be summarized to compare the effects of different this compound concentrations.
Table 1: Representative Data for this compound-Induced Proliferation of CD8+ T-Cells
| Condition | Concentration | % Proliferated CD8+ T-Cells (Mean ± SD) |
| Unstimulated Control | - | 2.5 ± 0.8 |
| Positive Control (Anti-CD3/28) | 1 bead:2 cells | 85.4 ± 4.2 |
| This compound | 10 ng/mL | 15.7 ± 2.1 |
| This compound | 100 ng/mL | 42.3 ± 5.5 |
| This compound | 1000 ng/mL | 68.9 ± 6.1 |
Note: The data presented above is for illustrative purposes only and should be generated empirically.
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma | Abivax [ir.abivax.com]
- 6. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 10. researchgate.net [researchgate.net]
- 11. media.tghn.org [media.tghn.org]
Application of ABX196 in Preclinical Mouse Models: A Detailed Overview for Researchers
Application Notes
Mechanism of Action: ABX196, an analog of the α-galactosylceramide (α-GalCer), is presented by CD1d molecules on antigen-presenting cells to the T-cell receptor of iNKT cells.[1][4] This interaction leads to the rapid activation of iNKT cells, resulting in the secretion of a variety of cytokines, including IFN-γ.[1][2] This cytokine burst can enhance the activity of other immune cells, such as natural killer (NK) cells and CD8+ T cells, and promote a shift in the tumor microenvironment from an immunosuppressive to an inflammatory state.[1] The activation of iNKT cells by this compound has been shown to increase the ratio of effector T cells to regulatory T cells (Tregs) within the tumor, a key indicator of an effective anti-tumor immune response.[1][2]
Applications in Preclinical Mouse Models:
-
Evaluating Anti-Tumor Efficacy: this compound has been investigated in syngeneic mouse models of melanoma (B16F10) and hepatocellular carcinoma (Hepa 1-6) to assess its ability to control tumor growth and improve survival.[1][2]
-
Combination Therapy Studies: A significant focus of preclinical research has been the evaluation of this compound in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1][2] These studies have demonstrated synergistic effects, leading to enhanced tumor control compared to either agent alone.[1]
-
Immunophenotyping and Mechanistic Studies: Mouse models are instrumental in dissecting the immunological changes induced by this compound.[1] Techniques like flow cytometry and immunohistochemistry are used to analyze the infiltration and activation of various immune cell populations within the tumor and secondary lymphoid organs.[1][2]
Data Presentation
Table 1: Summary of Anti-Tumor Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Mouse Model
| Treatment Group | Mean Liver Tumor Invasion (%) | Survival at Day 61 (%) | Statistical Significance (vs. Control) |
| Control | 56 | 31 | - |
| Sorafenib | 43 | 42 | Not Significant |
| anti-PD-1 | 7 | 92 | p < 0.01 |
| This compound | 5 | 92 | p < 0.01 |
| This compound + anti-PD-1 | 0 | 100 | p < 0.001 |
Data sourced from a preclinical study in an HCC mouse model with 13 mice per group.
Experimental Protocols
Protocol 1: Evaluation of this compound Anti-Tumor Activity in a Syngeneic Melanoma Mouse Model
1. Cell Culture and Tumor Implantation:
- Culture B16F10 melanoma cells in appropriate media and conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of C57BL/6 mice.
2. Treatment Administration:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1).
- Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
- Administer anti-PD-1 antibody according to established protocols.
3. Tumor Growth Monitoring and Survival:
- Measure tumor volume using calipers every 2-3 days.
- Monitor animal health and body weight regularly.
- Record survival data and euthanize animals when tumors reach a predetermined endpoint.
4. Immunophenotyping (Optional):
- At the end of the study, or at specified time points, harvest tumors, spleens, and tumor-draining lymph nodes.
- Prepare single-cell suspensions from the harvested tissues.
- Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, FoxP3, CD1d tetramer) for analysis by flow cytometry.[1][2]
Protocol 2: Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model
1. Cell Culture and Implantation:
- Culture Hepa 1-6 hepatocarcinoma cells.
- Surgically implant the cells into the liver of C57BL/6 mice.
2. Treatment and Monitoring:
- Administer this compound and/or other therapies as described in Protocol 1.
- Monitor tumor growth using imaging techniques such as MRI.[3]
- Monitor survival as the primary endpoint.
3. Immunohistochemical Analysis:
- At the end of the study, harvest liver tumors and fix in formalin.
- Embed tissues in paraffin and prepare sections for immunohistochemical staining.
- Stain for markers of interest, such as CD4, CD8, F4/80 (macrophages), PD-1, PD-L1, Ki67 (proliferation), and FoxP3 (Tregs), to assess the tumor microenvironment.[1][2]
Visualizations
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 4. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ABX196 Efficacy in Syngeneic Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, a subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[1][2] Upon activation, iNKT cells can orchestrate a potent anti-tumor immune response.[1][2] Syngeneic tumor models, which involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for evaluating the efficacy of immunotherapies like this compound.[3][4][5][6] These models maintain a fully functional immune system, allowing for the comprehensive assessment of an agent's ability to modulate the tumor microenvironment and induce anti-tumor immunity.[4][5][6]
These application notes provide a detailed protocol for evaluating the efficacy of this compound in preclinical syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in activating iNKT cells.
Experimental Protocols
A generalized workflow for evaluating the efficacy of this compound in syngeneic tumor models is outlined below. Specific parameters for melanoma and hepatocellular carcinoma models are provided.
Caption: Experimental workflow for this compound evaluation in syngeneic models.
Materials
-
Cell Lines: B16F10 (melanoma), Hepa 1-6 (hepatocellular carcinoma)[1][7]
-
Checkpoint Inhibitor: Anti-mouse PD-1 antibody
-
Reagents for Flow Cytometry: Antibodies against CD45, CD3, CD4, CD8, FoxP3, CD1d tetramer, PD-1[8]
-
Reagents for Immunohistochemistry: Antibodies against CD4, CD8, F4/80, PD-1, PD-L1, Ki67, FoxP3[1]
Procedure
-
Tumor Cell Culture and Implantation:
-
Animal Grouping and Treatment:
-
Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups.[9]
-
Treatment groups may include:
-
Vehicle control
-
This compound monotherapy
-
Anti-PD-1 monotherapy
-
This compound and anti-PD-1 combination therapy[1]
-
-
Administer treatments as per the experimental design (e.g., intraperitoneal or intravenous injections).
-
-
Efficacy Evaluation:
-
Immunophenotyping:
-
At the study endpoint, collect tumors, spleens, and tumor-draining lymph nodes.[1]
-
Prepare single-cell suspensions for flow cytometry.
-
Stain cells with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, iNKT cells).[1][8]
-
Analyze data to determine changes in immune cell infiltration and activation.
-
-
Immunohistochemistry:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in B16F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | |||
| This compound | |||
| Anti-PD-1 | |||
| This compound + Anti-PD-1 |
Table 2: Immune Cell Infiltration in B16F10 Tumors
| Treatment Group | % CD8+ of CD3+ T cells | % FoxP3+ of CD4+ T cells | CD8+/Treg Ratio | % iNKT cells |
| Vehicle Control | ||||
| This compound | ||||
| Anti-PD-1 | ||||
| This compound + Anti-PD-1 |
Expected Outcomes
-
Monotherapy: this compound monotherapy is expected to induce a transient antitumor effect and increase the proportion of iNKT cells in the spleen, tumor, and tumor-draining lymph nodes.[1] It may also lead to an increase in the CD8+ T cell to regulatory T cell (Treg) ratio within the tumor.[1][7]
-
Combination Therapy: The combination of this compound with an anti-PD-1 antibody is anticipated to result in a synergistic antitumor effect, with significant reductions in tumor growth and improved survival compared to either monotherapy.[1][7] This enhanced efficacy is associated with a shift in the tumor microenvironment from immunosuppressive to inflammatory, characterized by increased infiltration of effector T cells and a decrease in Tregs.[1] Specifically, the combination treatment has been shown to substantially reduce the percentage of FoxP3+, PD-1+, and PD-L1+ cells, while increasing the recruitment of CD4+ cells.[1]
Conclusion
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. crownbio.com [crownbio.com]
- 4. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 10. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 11. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 12. accessnewswire.com [accessnewswire.com]
Troubleshooting & Optimization
troubleshooting ABX196 solubility and stability issues
Welcome to the technical support center for ABX196. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
I. FAQs on this compound Solubility
Q1: My this compound is precipitating out of solution in my aqueous assay buffer. What can I do?
A1: Precipitation is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps you can take:
-
pH Adjustment: this compound is a weakly basic compound. Its solubility is highly dependent on pH. Try lowering the pH of your buffer to increase the ionization and, consequently, the solubility of the compound.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent can significantly improve solubility.[1] However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.[1]
-
Gentle Heating and Sonication: These methods can aid in the dissolution of the compound.[1] However, prolonged exposure to heat should be avoided to prevent degradation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is practically insoluble in water. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For most in vitro assays, a high-concentration stock in DMSO is prepared first, which is then diluted into the aqueous assay buffer.[2][3][4]
Q3: How can I determine the kinetic solubility of this compound in my specific buffer?
A3: A kinetic solubility assay can be performed to determine the maximum concentration of this compound that can be achieved by diluting a DMSO stock solution into your aqueous buffer before precipitation occurs.[2][3][4] This is a rapid method suitable for high-throughput screening.[2][3][5]
II. FAQs on this compound Stability
Q1: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?
A1: To assess the stability of this compound, a forced degradation study is recommended.[6][7][8] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[7][8]
Q2: What are the typical stress conditions used in a forced degradation study?
A2: Typical stress conditions include:
-
Acid and Base Hydrolysis: Treatment with acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) at room and elevated temperatures.[9]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.[6]
-
Thermal Stress: Heating the compound in both solid and solution forms.
-
Photostability: Exposing the compound to UV and visible light.[7]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]
Q3: My results suggest this compound is degrading. What are the common causes and how can I mitigate this?
A3: this compound, as a kinase inhibitor, may be susceptible to hydrolysis and oxidation. To mitigate degradation:
-
pH Control: Maintain the pH of your solutions within a stable range for this compound, which should be determined through stability studies.
-
Light Protection: Store stock solutions and experimental samples protected from light, for example, by using amber vials or covering with aluminum foil.
-
Temperature Control: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For experiments, use appropriate temperature controls.
-
Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants, though their compatibility with your assay must be verified.
III. Data Presentation
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer System (pH) | Co-solvent (v/v %) | Temperature (°C) | Kinetic Solubility (µM) |
| PBS (7.4) | 1% DMSO | 25 | 5.2 |
| PBS (7.4) | 5% DMSO | 25 | 28.7 |
| Acetate Buffer (5.0) | 1% DMSO | 25 | 45.1 |
| Tris Buffer (8.0) | 1% DMSO | 25 | 2.3 |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradant(s) Identified |
| 0.1 N HCl | 24 hours | 60 | 15.2 | Hydrolysis Product 1 |
| 0.1 N NaOH | 24 hours | 60 | 8.9 | Hydrolysis Product 2 |
| 3% H₂O₂ | 8 hours | 25 | 18.5 | Oxidation Product 1, Oxidation Product 2 |
| Heat (Solid) | 48 hours | 80 | 3.1 | Thermal Degradant 1 |
| Light (UV/Vis) | 7 days | 25 | 12.7 | Photodegradant 1 |
IV. Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines the steps for determining the kinetic solubility of this compound using a plate-based method with UV-Vis spectrophotometry.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well clear-bottom plate.
-
Buffer Addition and Mixing: Add the desired aqueous buffer (e.g., 198 µL) to each well to achieve the final compound concentrations. Mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.[5]
-
Measurement: Measure the absorbance of each well at the λmax of this compound using a plate reader. The highest concentration that does not show a significant decrease in absorbance compared to the expected value is considered the kinetic solubility.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system for each stress condition.
-
Application of Stress:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 N HCl or 0.2 N NaOH to the this compound solution to achieve a final acid/base concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C).
-
Oxidation: Add an appropriate volume of hydrogen peroxide to the this compound solution to achieve the desired final concentration (e.g., 3%). Incubate at room temperature.
-
Thermal Stress: Place a solution and solid sample of this compound in a temperature-controlled oven.
-
Photostability: Expose a solution and solid sample of this compound to a light source that provides both UV and visible output.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV or mass spectrometry detection, to quantify the remaining this compound and detect any degradation products.
V. Visualizations
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.[10][11][12][13]
Caption: Workflow for the kinetic solubility assay of this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
- 9. ijisrt.com [ijisrt.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. cusabio.com [cusabio.com]
Technical Support Center: Optimizing ABX196 for Maximal iNKT Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ABX196 to achieve maximal invariant Natural Killer T (iNKT) cell activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate iNKT cells?
A1: this compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1] Its mechanism of action involves binding to the CD1d molecule on the surface of antigen-presenting cells (APCs). This this compound-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) on iNKT cells, leading to their activation. Upon activation, iNKT cells rapidly secrete a variety of cytokines, which in turn modulate the activity of other immune cells, bridging the innate and adaptive immune responses.[2]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: Preclinical studies have shown that this compound is more potent than its parent compound, α-GalCer.[1] For in vitro stimulation of human peripheral blood mononuclear cell (PBMC)-derived iNKT cells, a common starting concentration for α-GalCer is 100 ng/mL.[1] Given that this compound demonstrates greater potency, a starting concentration range of 10-200 ng/mL is recommended for initial optimization experiments. The optimal concentration will be dependent on the specific cell type, experimental conditions, and desired endpoint.
Q3: How can I measure iNKT cell activation in my experiment?
A3: iNKT cell activation can be assessed through several methods, primarily using flow cytometry. Key markers of activation include the upregulation of surface proteins such as CD69 and CD25 , and the intracellular production of cytokines like Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) . Proliferation of iNKT cells can also be measured using assays such as CFSE dilution.
Q4: What are the appropriate controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Unstimulated Control: iNKT cells and APCs cultured without this compound to establish a baseline level of activation.
-
Vehicle Control: Cells treated with the same vehicle used to dissolve this compound to control for any effects of the solvent.
-
Positive Control: A known iNKT cell agonist, such as α-GalCer, can be used to confirm that the experimental system is responsive.
-
Antigen-Presenting Cell (APC) Only Control: APCs cultured with this compound in the absence of iNKT cells to ensure that the observed effects are iNKT cell-dependent.
Data Summary Tables
Table 1: In Vivo Dosage of this compound in Human Clinical Trials
| Clinical Trial Phase | Patient/Volunteer Population | Doses Administered | Reference |
| Phase I/II | Healthy Volunteers | 0.2 µg, 0.4 µg, 2.0 µg | [1][3] |
| Phase 1 | Hepatocellular Carcinoma Patients | 0.1 µg, 0.2 µg, 0.4 µg | [4] |
Note: These are in vivo dosages and should be used as a general reference. In vitro concentrations require separate optimization.
Table 2: Recommended Starting Range for In Vitro Optimization of this compound
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 200 ng/mL | A dose-response curve should be generated to determine the optimal concentration for your specific experimental setup. |
| Incubation Time | 24 - 72 hours | Optimal time may vary depending on the activation marker being assessed (e.g., early activation markers vs. cytokine production or proliferation). |
| Cell Density | Varies by cell type and culture vessel | Follow standard cell culture protocols for iNKT cells and APCs. |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Maximal iNKT Cell Activation In Vitro
This protocol outlines a method to determine the optimal concentration of this compound for activating iNKT cells in a co-culture system with antigen-presenting cells (APCs).
Materials:
-
This compound
-
Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs) or isolated iNKT cells and APCs (e.g., dendritic cells or a CD1d-expressing cell line)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Recombinant human Interleukin-2 (IL-2)
-
96-well flat-bottom cell culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against: CD3, iNKT cell-specific marker (e.g., Vα24-Jα18 TCR), CD69, CD25, IFN-γ, IL-4
-
Fixation/Permeabilization buffer
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometer
Methodology:
-
Preparation of Cells:
-
Thaw cryopreserved PBMCs and culture them overnight in complete RPMI-1640 medium.
-
Alternatively, if using isolated populations, prepare iNKT cells and APCs according to your standard laboratory protocols.
-
-
Plating of Cells:
-
Seed the APCs in a 96-well plate at an appropriate density. If using PBMCs, they can be plated directly.
-
Add iNKT cells to the wells containing APCs at a suitable Effector:Target ratio (e.g., 10:1).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in complete RPMI-1640 medium to create a serial dilution series (e.g., 200 ng/mL, 100 ng/mL, 50 ng/mL, 25 ng/mL, 12.5 ng/mL, and a vehicle control).
-
-
Stimulation:
-
Add the different concentrations of this compound to the respective wells of the 96-well plate.
-
Include unstimulated and vehicle control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 72 hours.
-
-
Intracellular Cytokine Staining (if applicable):
-
Approximately 4-6 hours before the end of the incubation period, add a protein transport inhibitor to the cell cultures to allow for the intracellular accumulation of cytokines.
-
-
Cell Staining for Flow Cytometry:
-
Harvest the cells from the wells and wash them with flow cytometry staining buffer.
-
Perform surface staining by incubating the cells with antibodies against CD3, the iNKT cell-specific TCR, CD69, and CD25.
-
If measuring intracellular cytokines, fix and permeabilize the cells according to the manufacturer's instructions.
-
Perform intracellular staining with antibodies against IFN-γ and IL-4.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the iNKT cell population (e.g., CD3+ and Vα24-Jα18 TCR+).
-
Analyze the expression levels of CD69, CD25, IFN-γ, and IL-4 within the iNKT cell gate for each concentration of this compound.
-
Plot the percentage of positive cells or the mean fluorescence intensity (MFI) against the this compound concentration to determine the optimal dose for maximal activation.
-
Visualizations
Caption: this compound binds to CD1d on APCs, activating iNKT cells via their TCR.
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No iNKT Cell Activation | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (leading to activation-induced cell death).2. Poor APC Function: The antigen-presenting cells may not be efficiently presenting this compound.3. Low iNKT Cell Frequency: The starting population may have a very low percentage of iNKT cells.4. Incorrect Incubation Time: The incubation period may be too short to observe the desired activation marker. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1-500 ng/mL).2. Use a different source of APCs or ensure their viability and CD1d expression. Consider using a CD1d-expressing cell line as a positive control for presentation.3. Enrich for iNKT cells before the experiment or increase the total number of PBMCs plated.4. Optimize the incubation time based on the kinetics of the specific activation marker being measured (e.g., CD69 is an early marker, while proliferation is a later event). |
| High Background Activation in Unstimulated Controls | 1. Contamination: Mycoplasma or other microbial contamination in the cell culture.2. Cell Stress: Over-manipulation of cells during preparation or plating.3. Serum Variability: Some lots of fetal bovine serum (FBS) can cause non-specific T-cell activation. | 1. Regularly test cell cultures for mycoplasma contamination.2. Handle cells gently and minimize centrifugation steps.3. Test different lots of FBS or use serum-free medium if possible. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of cells or reagents added to wells.2. Uneven Cell Distribution: Cells not being evenly distributed in the wells of the culture plate.3. Edge Effects: Wells on the outer edges of the plate may experience different temperature and humidity conditions. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Gently mix cell suspensions before plating and ensure even distribution in each well.3. Avoid using the outermost wells of the plate for critical experimental samples, or fill them with sterile medium to maintain humidity. |
| Difficulty Detecting Intracellular Cytokines | 1. Ineffective Protein Transport Inhibitor: The protein transport inhibitor was not added or was not active.2. Insufficient Incubation with Inhibitor: The incubation time with the protein transport inhibitor was too short.3. Permeabilization Issues: The fixation and permeabilization step was not effective. | 1. Ensure the protein transport inhibitor is added at the correct concentration and is not expired.2. Incubate with the protein transport inhibitor for at least 4-6 hours.3. Use a commercially available and validated fixation/permeabilization kit and follow the manufacturer's protocol carefully. |
References
Technical Support Center: ABX196 in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ABX196 in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: We are observing limited efficacy of our primary cancer therapy. How can this compound help overcome this resistance?
Q3: What is the rationale for combining this compound with an anti-PD-1 antibody?
Q4: What are the expected immunological changes in the tumor microenvironment following this compound treatment?
A4: In preclinical models, successful treatment with this compound, particularly in combination with an anti-PD-1 antibody, has been associated with several key changes in the tumor microenvironment. These include an increase in the infiltration of CD8+ cytotoxic T cells and a more favorable ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs).[4][5] In some models, a decrease in PD-L1+, PD-1+, and FoxP3+ cells, along with an increase in CD4+ T cells and F4/80+ macrophages, has also been observed.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Limited or no anti-tumor response with this compound monotherapy. | iNKT cell anergy (unresponsiveness) can occur after initial activation.[4] The tumor microenvironment may be highly immunosuppressive. | Consider a combination therapy approach, particularly with an anti-PD-1 checkpoint inhibitor, to overcome immunosuppression and prevent iNKT cell anergy.[4][5] |
| High variability in response between experimental animals. | Differences in the baseline immune status or tumor model heterogeneity. The number of iNKT cells can vary between mice and humans, which may affect translatability.[9] | Ensure consistent animal age, sex, and health status. Increase sample size to account for variability. When comparing to human studies, be mindful of potential differences in iNKT cell prevalence.[9] |
| Difficulty in detecting a synergistic effect with combination therapy in the HCC model. | High response levels to either this compound or the combination agent as monotherapy can mask a synergistic effect in certain models.[4][5] | Measure other markers of immune activation, such as peripheral blood IFNγ, which may reveal a synergistic effect even if survival differences are not significant.[4][5] |
| Uncertainty about the optimal dosing and timing of this compound and combination agents. | The timing of administration can be critical. Pre-administration of anti-PD-1 has been suggested to prevent iNKT cell anergy.[4][7][8] | Refer to established protocols from preclinical and clinical studies. For example, in a Phase 1 clinical trial, this compound was administered 120 minutes after nivolumab infusion.[7][8] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in a Mouse Hepatocellular Carcinoma (HCC) Model [9]
| Treatment Group | Macroscopic Liver Tumor Invasion (%) (Day 61 or at death) |
| Vehicle Only | 58% |
| Sorafenib (Nexavar) | 40% |
| Anti-PD-1 Alone | 6% |
| This compound + Anti-PD-1 | 0% |
Table 2: Clinical Benefit of this compound in Combination with Nivolumab in a Phase 1 Study in Heavily Pre-treated HCC Patients [2][7][8]
| Metric | Value |
| Number of Patients | 10 |
| Overall Response Rate (ORR) | 10% (1 Partial Response) |
| Disease Control Rate (DCR) | 50% (1 Partial Response + 4 Stable Disease) |
| Median Progression-Free Survival (All Patients) | 113.5 days |
| Median Progression-Free Survival (Patients with Clinical Benefit) | 276 days |
Experimental Protocols
Protocol 1: In Vivo Murine Melanoma Model [4]
-
Cell Line: B16F10 melanoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of B16F10 cells.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Anti-PD-1 antibody monotherapy
-
This compound and anti-PD-1 combination therapy
-
-
Drug Administration: Specific dosages and schedules as described in the primary study.
-
Efficacy Endpoints:
-
Tumor volume measurement at regular intervals.
-
Overall survival.
-
-
Immunological Analysis:
-
Immunofluorescence staining and flow cytometry of tumor tissue and spleen for immune cell populations (CD45, CD8, CD4, CD3, CD19, FoxP3, CD1d tetramer).
-
Protocol 2: Phase 1 Clinical Trial of this compound with Nivolumab in HCC [7][8]
-
Patient Population: Patients with hepatocellular carcinoma previously treated with at least one line of prior systemic therapy.
-
Study Design: 3+3 dose escalation design.
-
Treatment Regimen:
-
Nivolumab (240mg) administered intravenously on day 1 and 15 of each 28-day cycle.
-
This compound (0.1, 0.2, or 0.4 µg) administered intramuscularly 120 minutes after Nivolumab infusion on day 1 of every other 28-day cycle.
-
-
Primary Objectives: Assess safety and determine the maximum tolerated dose (MTD).
-
Secondary Objectives: Evaluate signs of clinical benefit (e.g., overall response rate, progression-free survival).
Visualizations
Caption: Mechanism of action of this compound in activating an anti-tumor immune response.
Caption: Experimental workflow for this compound and anti-PD-1 combination therapy.
Caption: Signaling pathways in the tumor microenvironment affected by this compound and anti-PD-1.
References
- 1. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 2. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]
- 3. Facebook [cancer.gov]
- 4. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abivax secures FDA approval for phase 1/2 trial with this compound in HCC [clinicaltrialsarena.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Abivax’s Phase I/II this compound in second-line HCC draws odds [clinicaltrialsarena.com]
managing off-target effects of ABX196 in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ABX196 in a preclinical setting. The information is designed to help manage and mitigate potential off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2] Upon administration, this compound is presented by the CD1d molecule on antigen-presenting cells (APCs) and directly activates iNKT cells.[1][2] This activation leads to a rapid release of a broad range of cytokines, which in turn can modulate the activity of other immune cells, including NK cells, T cells, and B cells, bridging the innate and adaptive immune responses.[3] In the context of cancer, activated iNKT cells can exert direct cytotoxic effects on tumor cells and enhance anti-tumor immunity.[1][2]
Q2: What are the most common off-target effects observed with this compound in preclinical studies?
A2: The primary off-target effects of this compound are extensions of its on-target pharmacology, resulting from systemic iNKT cell activation and subsequent cytokine release. In preclinical mouse models, the most notable off-target effect observed at very high doses was a moderate elevation of hepatic enzymes (transaminitis), indicative of liver toxicity.[4] However, this was not observed in monkeys.[4] In clinical studies with human subjects, common adverse events at therapeutic doses included diarrhea, fatigue, and transient increases in AST/ALT levels.[5][6]
Q3: Are there species-specific differences in the response to this compound?
A3: Yes, significant species-specific differences have been reported. Preclinical studies in mice and monkeys were not predictive of the maximal effective dose in humans.[4] This discrepancy is thought to be due to differences in lipid composition and transport in the serum between species.[4] Therefore, researchers should be cautious when extrapolating dosage and toxicity findings from animal models to humans.
Q4: Can this compound be combined with other therapies?
A4: Yes, preclinical and clinical studies have shown that this compound can be effectively combined with other cancer therapies, particularly immune checkpoint inhibitors like anti-PD-1 antibodies.[1] The combination has been shown to have synergistic anti-tumor effects in mouse models of melanoma and hepatocellular carcinoma.[1][7]
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes (Transaminitis) in Mice
-
Description: A dose-dependent, transient increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels is observed following this compound administration. This was noted to be moderate in mice at very high doses in preclinical studies.[4]
-
Possible Cause: Systemic activation of iNKT cells can lead to cytokine-mediated inflammation in the liver.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to identify the optimal therapeutic window with minimal hepatotoxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of peak liver enzyme elevation with the peak of cytokine release and iNKT cell activation.
-
Histopathological Analysis: Collect liver tissue for histological examination to assess the extent of inflammation and cellular infiltration.
-
Cytokine Profiling: Measure serum levels of key cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-6) to understand the inflammatory milieu.
-
Issue 2: Systemic Cytokine Release and General Morbidity
-
Description: Animals exhibit signs of systemic inflammation, such as weight loss, lethargy, or ruffled fur, shortly after this compound administration.
-
Possible Cause: Bolus administration of a potent iNKT cell agonist can lead to a "cytokine storm," a rapid and excessive release of pro-inflammatory cytokines.
-
Troubleshooting Steps:
-
Modified Dosing Regimen: Investigate alternative dosing schedules, such as staggered or lower, more frequent doses, to mitigate the peak cytokine release.
-
Supportive Care: Provide supportive care to the animals as per institutional guidelines, including hydration and nutritional support.
-
Corticosteroid Co-administration: In cases of severe cytokine release, consider the prophylactic or therapeutic co-administration of corticosteroids to dampen the inflammatory response. Note that this may also impact the anti-tumor efficacy.
-
Monitoring of Clinical Signs: Implement a robust clinical scoring system to objectively assess and monitor animal well-being.
-
Data Presentation
Table 1: Summary of Preclinical and Clinical Observations for this compound
| Parameter | Mouse Model | Monkey Model | Human (Healthy Volunteers) | Human (HCC Patients) |
| Primary Effect | iNKT cell activation, adjuvant effect, anti-tumor activity[1][4] | iNKT cell activation, adjuvant effect[4] | iNKT cell activation, adjuvant effect[4][8] | Well-tolerated in combination with nivolumab, signs of clinical benefit[5] |
| Observed Off-Target Effects/Adverse Events | Moderate elevation of hepatic enzymes at very high doses[4] | No appreciable toxicity at doses used to promote immune responses[4][8] | Transient flu-like symptoms, injection site reactions[4] | Diarrhea, malaise/fatigue, AST/ALT increase (Grade 1/2)[5][6] |
| Dose Translation | Not predictive of human maximal effective dose[4] | Not predictive of human maximal effective dose[4] | N/A | N/A |
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity in Mice
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
This compound Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection at various dose levels. Include a vehicle control group.
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding at baseline (pre-dose) and at 2, 6, 24, 48, and 72 hours post-administration.
-
At the study endpoint, euthanize animals and collect liver tissue.
-
-
Serum Analysis:
-
Separate serum from blood samples by centrifugation.
-
Analyze serum for ALT and AST levels using a clinical chemistry analyzer.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and immune cell infiltration.
-
-
Data Analysis: Compare the mean ALT and AST levels between the this compound-treated groups and the vehicle control group. Correlate biochemical findings with histopathological observations.
Protocol 2: Cytokine Release Assay
-
Animal Model and Administration: As described in Protocol 1.
-
Sample Collection: Collect blood samples at baseline and at 2, 6, 12, and 24 hours post-ABX196 administration.
-
Serum Preparation: Prepare serum as described in Protocol 1.
-
Cytokine Measurement:
-
Use a multiplex immunoassay (e.g., Luminex-based assay) to simultaneously measure the concentrations of multiple cytokines and chemokines in the serum. Key analytes should include IFN-γ, TNF-α, IL-2, IL-4, IL-6, IL-10, and MCP-1.
-
-
Data Analysis: Plot the cytokine concentrations over time for each dose group to characterize the kinetics and magnitude of the cytokine response.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for managing off-target effects.
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What are the different types of drugs available for iNKT cell therapy? [synapse.patsnap.com]
- 4. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of ABX196
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the in vivo delivery and bioavailability of the synthetic glycolipid NKT cell agonist, ABX196. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1][2][3] Its mechanism of action involves binding to the CD1d molecule on antigen-presenting cells, which then presents this compound to the T-cell receptor of iNKT cells. This activation stimulates the iNKT cells to rapidly produce a variety of cytokines, which can modulate both innate and adaptive immune responses to exert anti-tumor effects.[4][5][6]
Q2: Why is this compound formulated in a liposome?
A2: this compound is a lipophilic molecule with poor water solubility. A liposomal formulation helps to solubilize this compound, improving its stability and enabling parenteral administration.[1][2] The formulation can also influence its biodistribution and, consequently, its efficacy and potential for side effects.
Q3: I am observing lower than expected anti-tumor efficacy in my in vivo model. What are the potential causes?
A3: Lower than expected efficacy can stem from several factors:
-
Suboptimal Formulation: Issues with the liposomal formulation, such as particle aggregation, drug leakage, or inappropriate size, can lead to poor bioavailability.
-
Dosing and Administration: The dose, route, and frequency of administration may not be optimal for your specific model.
-
iNKT Cell Anergy: Repeated stimulation of iNKT cells with glycolipid agonists can lead to a state of hypo-responsiveness or anergy, diminishing the therapeutic effect upon subsequent doses.
-
Animal Model Variability: The specific tumor model and animal strain can influence the response to iNKT cell activation.
Q4: I am observing signs of toxicity (e.g., elevated liver enzymes) in my animal models. What could be the cause?
A4: Toxicity, such as elevated liver enzymes, can be related to the systemic delivery of this compound and the subsequent activation of liver-resident iNKT cells. The choice of delivery vehicle can significantly impact the biodistribution of this compound and its accumulation in the liver. Different formulations, such as emulsions versus liposomes, have been shown to alter the systemic effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Poor In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Liposomal Formulation Integrity | 1. Characterize Liposomes: Before in vivo administration, confirm the physicochemical properties of your this compound formulation (see Experimental Protocols section). Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. 2. Assess Stability: Evaluate the stability of the formulation under your storage and experimental conditions. Look for signs of aggregation or drug leakage over time. |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose of this compound in your specific tumor model. 2. Route of Administration: If feasible, compare different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to assess their impact on efficacy. 3. Dosing Frequency: Investigate different dosing schedules. Be mindful of the potential for iNKT cell anergy with frequent dosing. |
| iNKT Cell Anergy | 1. Pharmacodynamic Analysis: Measure iNKT cell activation markers (e.g., cytokine levels) after single and repeated doses to assess for a diminished response. 2. Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors, which may help to overcome iNKT cell anergy. |
Issue 2: Formulation Instability (Precipitation, Aggregation)
| Potential Cause | Troubleshooting Steps |
| Incorrect Storage Conditions | 1. Follow Manufacturer's Recommendations: Store the liposomal this compound formulation at the recommended temperature and protect it from light. 2. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt liposomal integrity. Aliquot the formulation if necessary. |
| Incompatible Diluents | 1. Use Recommended Diluents: Only use diluents that are compatible with the liposomal formulation. Avoid buffers with high salt concentrations or extreme pH values unless specified. 2. Gentle Mixing: When diluting, mix gently by inversion rather than vigorous vortexing, which can shear the liposomes. |
| Poor Quality Lipids or Reagents | 1. High-Purity Components: If preparing your own liposomes, use high-purity lipids and reagents. 2. Proper Formulation Technique: Follow established protocols for liposome preparation to ensure homogeneity and stability. |
Experimental Protocols
Protocol 1: Physicochemical Characterization of Liposomal this compound
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small sample of the liposomal this compound formulation in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average and standard deviation.
-
-
-
Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the liposomal formulation in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential. Perform measurements in triplicate.
-
-
-
Encapsulation Efficiency (%EE):
-
Method: Centrifugation or Size Exclusion Chromatography followed by Quantification.
-
Procedure (Centrifugation):
-
Place a known amount of the liposomal formulation in a centrifugal filter unit.
-
Centrifuge at a speed and time sufficient to separate the liposomes from the unencapsulated this compound.
-
Collect the filtrate containing the free drug.
-
Quantify the concentration of this compound in the filtrate and in the original formulation using a suitable analytical method (e.g., HPLC).
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
-
| Parameter | Typical Acceptable Range |
| Particle Size | 80 - 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -30 mV to +30 mV (depending on lipid composition) |
| Encapsulation Efficiency (%EE) | > 80% |
Protocol 2: In Vivo Biodistribution and Pharmacokinetic (PK) Study
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).
-
Dosing: Administer a single dose of liposomal this compound via the desired route (e.g., intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-injection), collect blood samples via cardiac puncture or tail vein bleeding. Euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, tumor).
-
Sample Processing:
-
Blood: Process to obtain plasma.
-
Organs: Weigh the organs and homogenize them in a suitable buffer.
-
-
Quantification of this compound: Extract this compound from plasma and tissue homogenates and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Pharmacokinetics: Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to calculate key parameters (e.g., Cmax, t1/2, AUC).
-
Biodistribution: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
| PK/PD Parameter | Description |
| Cmax | Maximum plasma concentration |
| t1/2 | Half-life |
| AUC | Area under the plasma concentration-time curve |
| %ID/g | Percentage of injected dose per gram of tissue |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. NKT cell stimulation with glycolipid antigen in vivo: costimulation-dependent expansion, Bim-dependent contraction, and hyporesponsiveness to further antigenic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NKT cell stimulation with glycolipid antigen in vivo: co-stimulation-dependent expansion, Bim-dependent contraction, and hypo-responsiveness to further antigenic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in experimental results with ABX196
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential variability in experimental results when working with ABX196.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the intended applications of this compound?
Q3: In which formulations is this compound available?
Troubleshooting Guide: Addressing Experimental Variability
Variability in experimental outcomes with this compound can arise from several factors. This guide provides potential sources of variability and troubleshooting suggestions.
Issue 1: Inconsistent iNKT Cell Activation
If you are observing variable levels of iNKT cell activation in your experiments, consider the following factors:
-
Formulation and Delivery: The formulation of this compound can significantly impact its systemic effects and toxicity.[6] Preclinical data shows that an emulsion formulation can lead to diminished IFN-γ secretion and blood ALT levels compared to a liposomal formulation.[6]
-
Troubleshooting:
-
Ensure consistent preparation and handling of the this compound formulation.
-
Verify the stability and integrity of the liposomal or emulsion vehicle.
-
Consider the route of administration (e.g., intramuscular vs. intravenous) as this can influence biodistribution and efficacy.
-
-
-
Dosage: The dose of this compound is a critical parameter. Clinical trials in HCC have explored a dose escalation from 0.1µg to 0.4µg.[7]
-
Troubleshooting:
-
Perform a thorough dose-response study to determine the optimal concentration for your specific model system.
-
Ensure accurate and consistent dosing across all experimental groups.
-
-
-
Timing of Administration and Measurement: The timing of this compound administration, especially in combination therapies, and the time points for measuring immune responses are crucial. In a clinical trial, this compound was administered 120 minutes after nivolumab infusion.[7]
-
Troubleshooting:
-
Optimize the timing of this compound administration relative to other treatments (e.g., checkpoint inhibitors).
-
Establish a time-course experiment to identify the peak of iNKT cell activation and downstream cytokine production in your model.
-
-
Issue 2: Variable Anti-Tumor Efficacy in Preclinical Models
Inconsistent anti-tumor effects in animal models could be due to:
-
Tumor Model and Microenvironment: The choice of tumor model and its specific microenvironment can influence the efficacy of this compound. Preclinical studies have shown significant anti-tumor effects in B16F10 melanoma and orthotopic Hepa 1-6 hepatocarcinoma models.[4] However, the response to checkpoint inhibitors alone can be minimal in some models, such as the B16 melanoma model.[4]
-
Troubleshooting:
-
Thoroughly characterize the immune composition of your tumor model, including the baseline levels of iNKT cells.
-
Consider the expression of CD1d on tumor cells and antigen-presenting cells within the tumor microenvironment.
-
-
-
Combination Therapy Synergy: The synergistic effect of this compound with checkpoint inhibitors is a key aspect of its therapeutic potential.[4]
-
Troubleshooting:
-
Optimize the dosing and scheduling of both this compound and the checkpoint inhibitor to maximize synergy.
-
Analyze changes in the tumor microenvironment, such as the ratio of CD8+ T cells to regulatory T cells, to understand the combined effect.
-
-
Quantitative Data Summary
Table 1: this compound Phase 1/2 Clinical Trial in Hepatocellular Carcinoma (HCC)
| Parameter | Value | Reference |
| Patient Population | Heavily pre-treated HCC patients, many previously exposed to checkpoint inhibitors | |
| Treatment Regimen | This compound (0.1µg, 0.2µg, or 0.4µg) in combination with nivolumab (240mg) | [7] |
| Clinical Benefit | Observed in 5 out of 10 patients | |
| Partial Response | 1 out of 10 patients | [7] |
| Stable Disease | 4 out of 10 patients | [7] |
| Median Progression-Free Survival (all patients) | 113.5 days (range: 49-450 days) | |
| Median Progression-Free Survival (patients with clinical benefit) | 276 days (range: 172-450 days) | |
| Safety | Well tolerated, no dose-limiting toxicities or treatment-related serious adverse events reported |
Experimental Protocols & Methodologies
While specific, detailed protocols were not available in the provided search results, the following outlines a general experimental workflow based on the described preclinical studies.
General Preclinical Experimental Workflow for Evaluating this compound in a Mouse Tumor Model:
-
Animal Model Selection: Choose a suitable mouse strain (e.g., C57BL/6) and tumor model (e.g., B16F10 melanoma or Hepa 1-6 hepatocarcinoma).[4]
-
Tumor Implantation: Implant tumor cells into the mice and allow tumors to establish.
-
Treatment Groups: Randomize mice into different treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Checkpoint inhibitor (e.g., anti-PD-1) monotherapy
-
This compound and checkpoint inhibitor combination therapy[4]
-
-
Dosing and Administration: Administer treatments according to a predetermined schedule and route.
-
Monitoring:
-
Measure tumor volume regularly.
-
Monitor animal survival.[4]
-
-
Immunophenotyping: At the end of the study (or at specific time points), collect tissues (spleen, tumor, tumor-draining lymph nodes) for flow cytometry analysis to assess:
-
iNKT cell populations
-
CD8+ T cell populations
-
Regulatory T cell populations
-
CD1d+ cell populations[4]
-
-
Data Analysis: Statistically analyze the differences in tumor growth, survival, and immune cell populations between the treatment groups.
Visualizations
References
- 1. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma | Abivax [ir.abivax.com]
- 2. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 3. Abivax and Scripps Research Announce FDA Approval to Initiate a Phase 1/2 Clinical Trial with this compound in Patients with Hepatocellular Carcinoma | Abivax [ir.abivax.com]
- 4. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: ABX196 Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing ABX196 in long-term animal studies. The focus of this guide is to anticipate and address potential issues related to the toxicity of this compound, offering actionable solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic glycolipid that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1] Its mechanism of action involves binding to the CD1d molecule on antigen-presenting cells, which then presents this compound to the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to a rapid release of a broad range of cytokines. This cytokine cascade can, in turn, activate other immune cells, including NK cells and conventional T cells, to mount an anti-tumor immune response.
Q2: What are the primary toxicity concerns associated with long-term administration of this compound in animal studies?
Based on preclinical studies with this compound and its parent compound, α-galactosylceramide (α-GalCer), the two primary toxicity concerns in long-term animal studies are:
-
Hepatotoxicity (Liver Injury): At very high doses, this compound has been observed to cause a moderate elevation of hepatic enzymes in mice.[1] This is thought to be mediated by the rapid and massive release of inflammatory cytokines, particularly TNF-α, following iNKT cell activation, leading to inflammatory cell infiltration in the liver.[2][3]
-
iNKT Cell Anergy: Repeated administration of iNKT cell agonists can lead to a state of hyporesponsiveness known as anergy.[4][5][6] Anergic iNKT cells exhibit reduced proliferation and cytokine production upon restimulation, which can compromise the long-term efficacy of the treatment.
Q3: Are there species-specific differences in this compound toxicity?
Yes, preclinical data suggests species-specific differences in hepatotoxicity. While high doses of this compound led to elevated liver enzymes in mice, this effect was not observed in monkeys, indicating a potentially different toxicity profile in non-rodent species.[1]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes Observed During a Long-Term Study
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological evidence of inflammatory cell infiltration in the liver.
Potential Causes:
-
Dose-dependent hepatotoxicity: The administered dose of this compound may be too high for the specific animal model or strain.
-
Cytokine storm: A massive and rapid release of pro-inflammatory cytokines following iNKT cell activation can lead to liver damage.
Troubleshooting Steps & Mitigation Strategies:
-
Dose Reduction:
-
Recommendation: If elevated liver enzymes are observed, consider reducing the dose of this compound in subsequent administrations.
-
Rationale: Toxicity is often dose-dependent. Finding the maximum tolerated dose (MTD) is crucial for long-term studies.
-
-
Alternative Dosing Schedule:
-
Recommendation: Instead of frequent high-dose administrations, explore less frequent dosing or a dose-escalation schedule.
-
Rationale: Allowing for a washout period between doses may permit the liver to recover and reduce the cumulative toxic effects.
-
-
Investigate Liposomal Formulation:
-
Recommendation: this compound is delivered in a liposomal formulation. Ensure the integrity and stability of the formulation.
-
Rationale: Liposomal delivery can alter the biodistribution and pharmacokinetics of a drug, potentially concentrating it in the liver. Variations in the liposome preparation could influence toxicity.
-
-
Co-administration of Adrenergic Agonists:
-
Recommendation: For research purposes, consider the co-administration of an adrenergic receptor agonist.
-
Rationale: Preclinical studies with α-GalCer have shown that stimulating the sympathetic nervous system can mitigate iNKT-induced liver injury without compromising its anti-tumor activity.[7]
-
Issue 2: Reduced Anti-Tumor Efficacy Over Time (Suspected iNKT Cell Anergy)
Symptoms:
-
Initial anti-tumor response followed by a lack of response to subsequent this compound administrations.
-
Reduced in vivo expansion of iNKT cells upon restimulation.
-
Decreased cytokine production (e.g., IFN-γ, IL-4) by iNKT cells after ex vivo restimulation.
Potential Causes:
-
iNKT cell anergy: Repeated stimulation with a potent agonist can render iNKT cells hyporesponsive.
Troubleshooting Steps & Mitigation Strategies:
-
Confirm Anergy:
-
Recommendation: Isolate splenocytes or liver lymphocytes from treated and control animals and restimulate them ex vivo with this compound. Measure iNKT cell proliferation (e.g., via CFSE dilution) and intracellular cytokine production (IFN-γ and IL-4) using flow cytometry.
-
Rationale: This will confirm whether the lack of efficacy is due to iNKT cell anergy.
-
-
Administer Exogenous IL-2:
-
Modify Dosing Schedule:
-
Recommendation: Implement a less frequent dosing schedule.
-
Rationale: Allowing a longer interval between doses may prevent the induction of a deep anergic state.
-
Quantitative Data Summary
Table 1: Preclinical Toxicity Profile of this compound and α-GalCer
| Compound | Animal Model | Dose | Observed Toxicity | Citation |
| This compound | Mice | Very high doses | Moderate elevation of hepatic enzymes | [1] |
| Monkeys | Very high doses | No observed liver toxicity | [1] | |
| α-GalCer | Mice | 2 µ g/mouse (i.p.) | Hepatocyte damage, elevated transaminases | [8] |
| Mice | Not specified | Inflammatory cell infiltration in the liver | [2] |
Table 2: Time-Course of α-GalCer-Induced Liver Injury in Mice
| Time Point | Observation | Citation |
| Day 1 | No evident histological changes | [9] |
| Day 2 | Peak serum ALT levels, evident inflammatory cell infiltration | [2] |
| Day 4 | Peak in Galectin-3-positive cell clusters (marker of inflammation) | [2] |
| Day 7 | Resolution of inflammation, disappearance of Galectin-3-positive cells | [2] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Mice
-
Preparation: Reconstitute lyophilized this compound in a sterile, pyrogen-free vehicle (e.g., PBS with 0.5% polysorbate-20) to the desired concentration.
-
Animal Restraint: Properly restrain the mouse. Various methods can be used, such as a commercial restraint tube.
-
Vein Dilation: If necessary, dilate the lateral tail vein using a heat lamp or by immersing the tail in warm water.
-
Injection: Using a 27-30 gauge needle, perform the intravenous injection into the lateral tail vein. The typical dose used in some preclinical models is 100 ng per animal.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Protocol 2: Monitoring for Hepatotoxicity
-
Blood Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus, submandibular vein) at baseline and at various time points after this compound administration (e.g., 24h, 48h, 72h, and then weekly).
-
Serum Chemistry: Analyze serum samples for liver enzyme levels, primarily ALT and AST.
-
Histopathology: At the end of the study, or at predetermined time points, euthanize the animals and collect liver tissue.
-
Fix the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for inflammation, necrosis, and other pathological changes.
-
Protocol 3: Assessment of iNKT Cell Anergy by Flow Cytometry
-
Cell Isolation: Euthanize mice and prepare single-cell suspensions from the spleen and liver.
-
Ex Vivo Restimulation:
-
Plate the cells at a density of 1-2 x 10^6 cells/well in a 96-well plate.
-
Stimulate the cells with this compound (e.g., 100 ng/mL) or a vehicle control for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently labeled antibodies against surface markers to identify iNKT cells (e.g., anti-TCRβ and a CD1d-tetramer loaded with a glycolipid antigen).
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial kit.
-
Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ and anti-IL-4).
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the iNKT cell population and quantify the percentage of cells producing IFN-γ and IL-4. A significant reduction in the percentage of cytokine-producing iNKT cells in the restimulated group from this compound-treated animals compared to the control group is indicative of anergy.
-
Visualizations
Caption: Mechanism of action of this compound leading to an anti-tumor immune response.
Caption: Troubleshooting workflow for managing hepatotoxicity.
Caption: Troubleshooting workflow for addressing iNKT cell anergy.
References
- 1. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-course analysis of liver and serum galectin-3 in acute liver injury after alpha-galactosylceramide injection | PLOS One [journals.plos.org]
- 3. Alpha-galactosylceramide-induced liver injury in mice is mediated by TNF-alpha but independent of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycolipid antigen induces long-term natural killer T cell anergy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TSC1 promotes iNKT cell anergy and inhibits iNKT cell-mediated anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting adrenergic receptors to mitigate invariant natural killer T cells-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of hepatic NKT cells and subsequent liver injury following administration of alpha-galactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-course analysis of liver and serum galectin-3 in acute liver injury after alpha-galactosylceramide injection - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Potential of ABX196: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategies to enhance the therapeutic index of this promising immunotherapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent synthetic analog of alpha-galactosylceramide (α-GalCer) that functions as an agonist for invariant Natural Killer T (iNKT) cells.[1] Its primary mechanism of action involves binding to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor (TCR) of iNKT cells. This interaction triggers the activation of iNKT cells, leading to a cascade of downstream immune responses, including the production of various cytokines and the activation of other immune cells like NK cells, T cells, and B cells.
Q2: What is the therapeutic index of this compound and what are the observed toxicities?
Q3: How does the liposomal formulation of this compound contribute to its therapeutic index?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no iNKT cell activation in vitro | 1. Suboptimal concentration of this compound.2. Poor viability or low frequency of iNKT cells in the culture.3. Inadequate antigen presentation by APCs.4. Incorrect culture conditions. | 1. Perform a dose-response titration to determine the optimal concentration of this compound (typically in the ng/mL range for potent α-GalCer analogs).2. Ensure proper isolation and handling of PBMCs or purified iNKT cells. Check cell viability using trypan blue or a viability dye for flow cytometry.3. Use healthy, mature dendritic cells or other suitable APCs. Co-culture iNKT cells with irradiated or mitomycin C-treated APCs pulsed with this compound.4. Ensure appropriate media, supplements (e.g., IL-2 for T-cell survival), and incubation times are used. |
| High background cytokine production in control wells | 1. Contamination of cell cultures with endotoxin (LPS).2. Pre-activation of immune cells during isolation. | 1. Use endotoxin-free reagents and plasticware. Test reagents for endotoxin levels.2. Handle cells gently during isolation to minimize stress and activation. |
| Inconsistent results between experiments | 1. Variability in donor cells (if using primary human cells).2. Inconsistent preparation of this compound working solutions.3. Pipetting errors. | 1. If possible, use cells from the same donor for comparative experiments or use a larger donor pool to account for biological variability.2. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Low cell viability after in vitro culture | 1. Inappropriate cell density.2. Nutrient depletion or accumulation of toxic metabolites.3. Over-stimulation leading to activation-induced cell death (AICD). | 1. Optimize cell seeding density. Too high or too low densities can negatively impact viability.2. Perform partial media changes during longer culture periods.3. Titrate the concentration of this compound and consider the duration of stimulation. |
Strategies to Enhance the Therapeutic Index of this compound
Improving the therapeutic index of this compound involves maximizing its anti-tumor or adjuvant effects while minimizing off-target toxicities. Key strategies include:
Optimizing the Liposomal Formulation
The current liposomal formulation is a significant step towards improving the therapeutic index. Further enhancements could involve:
-
Targeted Liposomes: Incorporating ligands (e.g., antibodies, peptides) on the surface of liposomes that specifically bind to receptors on APCs. This would increase the concentration of this compound at the desired site of action and reduce exposure to other tissues.
-
Stimuli-Responsive Liposomes: Designing liposomes that release their payload in response to specific triggers in the tumor microenvironment, such as lower pH or the presence of certain enzymes.
Combination Therapies
-
Checkpoint Inhibitors: Combining this compound with checkpoint inhibitors like anti-PD-1 (nivolumab) can enhance the anti-tumor immune response.[5] this compound activates the initial immune response, while checkpoint inhibitors prevent the tumor from suppressing this activated response.
-
Tumor Vaccines: this compound can act as a potent adjuvant to enhance the efficacy of cancer vaccines by stimulating a robust and durable antigen-specific T-cell response.
Dose and Schedule Optimization
Further clinical studies are needed to fine-tune the dosing and administration schedule of this compound to achieve the optimal balance between immune activation and potential side effects.
Data Presentation
Table 1: Preclinical Efficacy and Toxicity of this compound in Animal Models
| Animal Model | Efficacious Dose Range | Observed Efficacy | Toxic Dose | Observed Toxicity | Reference |
| Mice | Low doses (not specified) | Induction of specific cellular and humoral responses to HBV vaccine. | Very high doses (not specified) | Moderate elevation of hepatic enzymes. | [1] |
| Monkeys | Not specified | Significant adjuvant effect. | Not specified | No appreciable toxicity. | [1] |
Table 2: Clinical Dose Escalation and Safety of this compound
| Clinical Trial Phase | Population | Doses Administered | Maximum Tolerated Dose (MTD) | Key Adverse Events (Grade 1/2) | Reference |
| Phase 1 | Healthy Volunteers | 0.2µg, 0.4µg, 2.0µg | Not specified | Safe and well-tolerated. | [1] |
| Phase 1/2 (in combination with nivolumab) | Hepatocellular Carcinoma Patients | 0.1µg, 0.2µg, 0.4µg | Not reached at 0.4µg | Diarrhea, malaise/fatigue, AST/ALT increase. | [3][4] |
Experimental Protocols
Protocol 1: In Vitro iNKT Cell Activation Assay
Objective: To assess the ability of this compound to activate iNKT cells in vitro by measuring cytokine production or upregulation of activation markers.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
This compound stock solution.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
Recombinant human IL-2.
-
96-well round-bottom culture plates.
-
Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-iNKT TCR, anti-CD69, anti-IFN-γ).
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-4).
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration).
-
Add IL-2 to a final concentration of 10-20 U/mL to support T-cell viability.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
For cytokine analysis by ELISA: After incubation, centrifuge the plate and collect the supernatant. Measure cytokine concentrations using a commercial ELISA kit according to the manufacturer's instructions.
-
For activation marker analysis by flow cytometry: After incubation, harvest the cells and wash them with FACS buffer. Stain the cells with fluorescently labeled antibodies against a T-cell marker (CD3), an iNKT cell marker (e.g., Vα24-Jα18 TCR), and an activation marker (e.g., CD69). Analyze the samples on a flow cytometer.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in a syngeneic mouse tumor model.
Materials:
-
C57BL/6 mice.
-
B16F10 melanoma cells or Hepa 1-6 hepatocarcinoma cells.
-
This compound solution for injection.
-
Checkpoint inhibitor antibody (e.g., anti-PD-1).
-
Calipers for tumor measurement.
-
Materials for tissue collection and processing for flow cytometry or immunohistochemistry.
Procedure:
-
Inject a suspension of tumor cells (e.g., 1 x 10^5 B16F10 cells) subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Administer treatments as per the study design. For example, inject this compound intraperitoneally or intravenously at a specified dose and schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor mice for signs of toxicity and record body weights.
-
At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).
Visualizations
Signaling Pathway of iNKT Cell Activation by this compound
Caption: iNKT cell activation by this compound presented on CD1d.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo cancer immunotherapy study.
References
- 1. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 3. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ABX196 Demonstrates Promising Anti-Tumor Efficacy in Hepatocellular Carcinoma
An In-Depth Comparison of Preclinical and Clinical Findings
ABX196, a novel synthetic glycolipid agonist that stimulates invariant Natural Killer T (iNKT) cells, is emerging as a promising immunotherapeutic agent for hepatocellular carcinoma (HCC).[1][2][3] Both preclinical and early clinical studies have demonstrated its potential to enhance anti-tumor immunity, particularly when used in combination with checkpoint inhibitors. This guide provides a comprehensive analysis of the anti-tumor efficacy of this compound in HCC, with a focus on experimental data, protocols, and comparisons with alternative treatments.
Mechanism of Action: Activating the Immune System against Cancer
This compound's therapeutic effect is rooted in its ability to activate iNKT cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1][3] Upon activation by this compound, iNKT cells initiate a cascade of immune responses, leading to the proliferation and accumulation of cytotoxic T cells within the tumor microenvironment, ultimately resulting in tumor cell death.[1][3]
Preclinical Efficacy in a Murine HCC Model
In a well-established orthotopic mouse model of HCC (Hepa 1-6 cells in C57BL/6 mice), this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[1][3]
Experimental Protocol: Orthotopic HCC Mouse Model
Key Findings:
| Treatment Group | Mean Liver Tumor Invasion (%) | Survival at Day 61 (%) |
| Vehicle Control | 58%[7] | 31% |
| Sorafenib | 40%[7] | 42% |
| Anti-PD-1 | 6%[7] | 92% |
| This compound | 5% | 92% |
| This compound + Anti-PD-1 | 0%[7] | 100% |
The combination of this compound and an anti-PD-1 antibody resulted in a synergistic effect, completely inhibiting macroscopic liver tumor invasion and leading to 100% survival in the preclinical model.[7] This enhanced efficacy was associated with a significant increase in CD8+ effector T cells and a more favorable T-effector to regulatory T cell (Treg) ratio within the tumor.[1][3]
Clinical Validation: A Phase I/II Study in Advanced HCC
Building on the promising preclinical data, a Phase I/II clinical trial was initiated to evaluate the safety and efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced HCC who had progressed on prior systemic therapies.[2][8][9]
Experimental Protocol: Phase I/II Clinical Trial (NCT03897543)
This open-label, dose-escalation study enrolled patients with advanced HCC.[8][9] In a 3+3 dose-escalation design, patients received intramuscular this compound at doses of 0.1, 0.2, or 0.4 µg following an infusion of nivolumab (240mg) on day 1 of every other 28-day cycle.[8][9] Nivolumab was also administered on day 15 of each cycle.[8][9] The primary objectives were to assess safety and determine the maximum tolerated dose (MTD).[8][9] Secondary endpoints included objective response rate (ORR) and progression-free survival (PFS).[8][9]
Key Findings:
| Clinical Outcome | Result (n=10) |
| Objective Response Rate (ORR) | 10% (1 Partial Response)[8] |
| Clinical Benefit Rate (ORR + Stable Disease) | 50% (1 PR + 4 SD)[8][10] |
| Median Progression-Free Survival (All Patients) | 113.5 days[8][10] |
| Median Progression-Free Survival (Patients with Clinical Benefit) | 276 days[8][10] |
The combination of this compound and nivolumab was well-tolerated, with no dose-limiting toxicities observed.[8][10] In a heavily pre-treated patient population, including many who had previously received checkpoint inhibitors, the combination showed promising signals of clinical activity.[8][10]
Comparative Landscape: this compound vs. Standard of Care
The current first-line standard of care for advanced HCC is the combination of atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).[11][12][13] Other approved therapies include tyrosine kinase inhibitors (TKIs) like sorafenib and lenvatinib, as well as other immunotherapy combinations.[14][15]
| Treatment | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound + Nivolumab (Phase I/II) | Not Reported | 3.8 months[8][10] | 10%[8] |
| Atezolizumab + Bevacizumab (IMbrave150) | 19.2 months[16] | 6.8 months[11] | 27.3% |
| Sorafenib (SHARP Trial) | 10.7 months | 5.5 months | 2% |
| Lenvatinib (REFLECT Trial) | 13.6 months | 7.3 months | 24.1% |
While direct cross-trial comparisons are challenging, the early data for this compound in a heavily pre-treated, second-line and beyond setting is encouraging. The ability of this compound to potentially re-sensitize patients to checkpoint inhibitors is a particularly noteworthy finding that warrants further investigation in larger, randomized controlled trials.
Future Directions
The promising preclinical and early clinical results for this compound in HCC underscore its potential as a novel immunotherapeutic agent. Future clinical development will likely focus on confirming its efficacy in larger patient populations, potentially in earlier lines of therapy, and in combination with other standard-of-care treatments. The unique mechanism of action of this compound, centered on the activation of iNKT cells, offers a distinct and potentially synergistic approach to overcoming the immunosuppressive tumor microenvironment in HCC.
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax secures FDA approval for phase 1/2 trial with this compound in HCC [clinicaltrialsarena.com]
- 3. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 5. Abivax’s phase 1/2 clinical study results of this compound in liver cancer show good tolerability and promising signals of clinical benefit and were selected for presentation at the ASCO GI Cancers Symposium 2022 | Abivax [ir.abivax.com]
- 6. accessnewswire.com [accessnewswire.com]
- 7. Abivax’s Phase I/II this compound in second-line HCC draws odds [clinicaltrialsarena.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]
- 11. Therapeutic Management of Advanced Hepatocellular Carcinoma: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Systemic Therapy for Advanced Hepatocellular Carcinoma: Current Stand and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocellular Carcinoma (HCC) Treatment & Management: Approach Considerations, Nonoperative Therapy, Surgical Therapy [emedicine.medscape.com]
- 16. Immune-Based Combinations versus Sorafenib as First-Line Treatment for Advanced Hepatocellular Carcinoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to iNKT Cell Agonists: ABX196 vs. α-Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent invariant Natural Killer T (iNKT) cell agonists: ABX196 and its parent compound, α-galactosylceramide (α-GalCer). Both molecules are potent activators of iNKT cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems, making them attractive targets for immunotherapy in cancer and infectious diseases.[1][2][3] This document outlines their mechanisms of action, comparative efficacy based on preclinical and clinical data, and detailed experimental protocols for key assays.
Mechanism of Action: Activating the iNKT Cell Response
Both this compound and α-GalCer function by binding to the CD1d molecule, a non-classical MHC class I-like molecule expressed on antigen-presenting cells (APCs).[4][5][6] The resulting glycolipid-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) on iNKT cells.[1][5] This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a diverse array of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1][7] These cytokines, in turn, modulate the activity of other immune cells such as NK cells, dendritic cells (DCs), B cells, and conventional T cells, orchestrating a broad and potent immune response.[3][7][8]
This compound is a synthetic analog of α-GalCer, designed to enhance certain immunological responses.[4] Preclinical studies have shown that while both compounds activate iNKT cells, this compound induces a more potent, Th1-biased cytokine response, characterized by higher levels of IFN-γ and lower levels of IL-4 compared to α-GalCer.[4][9]
Figure 1: General signaling pathway for iNKT cell activation by glycolipid agonists.
Performance Comparison: this compound vs. α-GalCer
Preclinical studies have demonstrated that this compound is a more potent iNKT cell agonist than α-GalCer.[4] This increased potency translates to enhanced adjuvant effects and a distinct cytokine profile.
Table 1: Preclinical Efficacy Comparison
| Parameter | This compound | α-GalCer | Key Findings | Reference |
| iNKT Cell Activation | Potent activator | Potent activator | Both activate iNKT cells effectively. | [4] |
| Cytokine Release (in vivo, mice) | ||||
| IFN-γ (Th1) | High levels | Lower levels | This compound induces a stronger Th1-biased response.[4][9] | [4] |
| IL-4 (Th2) | Significantly reduced quantities | Higher levels | This compound shows a clear Th1 skew.[4][9] | [4] |
| In Vivo Cytotoxicity | Higher at low doses | Lower at very low doses | This compound is more potent in inducing CD8+ T cell-mediated cytotoxicity.[4] | [4] |
| Adjuvant Effect (Hepatitis B Vaccine) | ||||
| Protective Antibody Response (in humans) | Majority of subjects | Not directly compared in the same study | A single injection with this compound as an adjuvant was sufficient to induce protective immunity in a majority of healthy volunteers.[4] | [4] |
Table 2: Clinical Trial Information
| Compound | Indication | Phase | Key Findings | Reference |
| This compound | Hepatocellular Carcinoma (in combination with nivolumab) | Phase 1/2 | Well-tolerated with promising signals of clinical benefit, even in heavily pre-treated patients. | [10] |
| Prophylactic Hepatitis B Vaccine | Phase 1/2 | Demonstrated safety, tolerability, and potent activation of iNKT cells. Acted as an effective adjuvant, inducing protective antibody responses.[4][11] | [4] | |
| α-GalCer | Various Cancers | Multiple Phase 1 and 2 trials | Generally well-tolerated, but with modest and inconsistent clinical outcomes. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Cytotoxicity Assay
This protocol is adapted from standard methods for assessing antigen-specific CD8+ T cell killing activity in vivo.[13][14][15]
Figure 2: Workflow for an in vivo cytotoxicity assay.
Materials:
-
C57BL/6 mice
-
Ovalbumin (OVA) protein
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium, DPBS, Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Immunization: Immunize C57BL/6 mice with the antigen of interest (e.g., OVA protein) along with the iNKT cell agonist (this compound or α-GalCer) as an adjuvant. A control group should receive the antigen without an adjuvant.
-
Target Cell Preparation: 7 days post-immunization, prepare target cells by harvesting spleens from naive C57BL/6 mice and preparing a single-cell suspension.
-
Peptide Pulsing and Labeling:
-
Divide the splenocytes into two populations.
-
Pulse one population with the specific peptide (e.g., SIINFEKL at 10 µg/ml) for 1 hour at 37°C.
-
Label the peptide-pulsed cells with a high concentration of CFSE (e.g., 2.5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.25 µM).
-
-
Injection: Mix the two labeled cell populations at a 1:1 ratio and inject intravenously into the immunized mice.
-
Analysis: After 18-24 hours, harvest spleens from the recipient mice, prepare single-cell suspensions, and analyze by flow cytometry to determine the percentage of CFSEhigh and CFSElow cells.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (%CFSE_high in immunized / %CFSE_low in immunized) / (%CFSE_high in control / %CFSE_low in control)) * 100
Cytokine Quantification by ELISA
This protocol outlines the general steps for measuring IFN-γ and IL-4 levels in mouse serum using a sandwich ELISA kit.[16][17][18]
Materials:
-
Mouse IFN-γ and IL-4 ELISA kits
-
Mouse serum samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Coating: If not pre-coated, coat a 96-well plate with the capture antibody and incubate overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and serum samples to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate.
-
Substrate Addition: Add the TMB substrate and incubate in the dark.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve and calculate the concentration of IFN-γ and IL-4 in the serum samples.
Hepatitis B Vaccination and Antibody Titer Measurement
This protocol is based on studies evaluating the adjuvant effects of iNKT cell agonists in a hepatitis B vaccine model.[4][12][19][20][21]
Materials:
-
Hepatitis B surface antigen (HBsAg)
-
This compound or α-GalCer
-
Mice (e.g., C57BL/6)
-
ELISA plates coated with HBsAg
-
Anti-mouse IgG-HRP conjugate
-
TMB substrate and stop solution
Procedure:
-
Vaccination: Immunize mice with HBsAg alone or in combination with this compound or α-GalCer. Administer one or more doses according to the study design.
-
Serum Collection: Collect blood samples at specified time points post-vaccination to obtain serum.
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well plate with HBsAg.
-
Block the plate.
-
Add serial dilutions of the mouse serum to the wells and incubate.
-
Add anti-mouse IgG-HRP conjugate and incubate.
-
Add TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm.
-
The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
-
Conclusion
This compound emerges as a more potent iNKT cell agonist than its predecessor, α-GalCer, particularly in its capacity to induce a robust, Th1-skewed immune response. This characteristic makes it a promising candidate for applications where a strong cell-mediated immunity is desired, such as in cancer immunotherapy and as a vaccine adjuvant. The data presented in this guide, supported by detailed experimental protocols, provides a comprehensive resource for researchers and drug development professionals evaluating the potential of these iNKT cell agonists in various therapeutic contexts. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in human diseases.
References
- 1. Tumor-Localized Administration of α-GalCer to Recruit Invariant Natural Killer T Cells and Enhance Their Antitumor Activity against Solid Tumors [mdpi.com]
- 2. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adipogen.com [adipogen.com]
- 7. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NKT cell stimulation with glycolipid antigen in vivo: co-stimulation-dependent expansion, Bim-dependent contraction, and hypo-responsiveness to further antigenic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 14. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Mouse IFN-γ(Interferon Gamma) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. Clearance of HBeAg and HBsAg of HBV in mice model by a recombinant HBV vaccine combined with GM-CSF and IFN-α as an effective therapeutic vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of immune responses induced by therapeutic vaccination with cross-reactive antigens in a humanized hepatitis B surface antigen transgenic mouse model - Research - Institut Pasteur [research.pasteur.fr]
- 21. Frontiers | A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine [frontiersin.org]
ABX196: A Novel Approach to Overcoming Checkpoint Inhibitor Resistance
A detailed guide for researchers and drug development professionals on the efficacy and mechanism of ABX196 in tumors resistant to checkpoint inhibitors, with a focus on hepatocellular carcinoma.
Preclinical Efficacy of this compound in Combination with Anti-PD-1 Therapy
Preclinical studies in mouse models of melanoma (B16F10) and hepatocellular carcinoma (HCC) (Hepa 1-6) have demonstrated the synergistic anti-tumor effects of this compound when combined with an anti-PD-1 antibody. The combination therapy was associated with a shift in the tumor microenvironment from immunosuppressive to inflammatory, characterized by an increased infiltration of CD8+ effector T cells and a higher ratio of CD8+ effector cells to regulatory T cells (Tregs).
Quantitative Preclinical Data Summary
| Model | Treatment Group | Key Efficacy Metrics | Source |
| Hepatocellular Carcinoma (Mouse) | This compound + Anti-PD-1 | 0% macroscopic liver tumor invasion | [4] |
| Anti-PD-1 alone | 6% macroscopic liver tumor invasion | [4] | |
| Sorafenib | 40% macroscopic liver tumor invasion | [4] | |
| Vehicle | 58% macroscopic liver tumor invasion | [4] | |
| Melanoma (Mouse) | This compound + Anti-PD-1 | Significant synergistic antitumor effect | |
| This compound alone | Transient effect on tumor volume | ||
| Anti-PD-1 alone | No significant effect on tumor volume or survival |
Clinical Evaluation in Checkpoint Inhibitor-Experienced Hepatocellular Carcinoma
A Phase 1/2 clinical trial (NCT03897543) is currently evaluating the safety and efficacy of this compound in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced hepatocellular carcinoma who have been heavily pre-treated.[3][5][6] Notably, the majority of patients enrolled had previously received checkpoint inhibitor therapy.[6] The initial results from the dose-escalation phase of this study are promising.[5][7]
Phase 1/2 Clinical Trial Data (NCT03897543)
| Efficacy Endpoint | Result | Source |
| Clinical Benefit Rate | 50% (in the first 10 patients) | [5][6][7] |
| Objective Response Rate (ORR) | 10% (1 partial response) | [6] |
| Disease Control Rate (DCR) | 50% (1 partial response, 4 stable disease) | [6] |
| Median Progression-Free Survival (PFS) - All Patients | 113.5 days | [6] |
| Median Progression-Free Survival (PFS) - Patients with Clinical Benefit | 276 days | [6] |
Mechanism of Action: this compound Signaling Pathway
Experimental Protocols
Preclinical Mouse Models
-
Animal Models: C57BL/6 mice were used for both the B16F10 melanoma and orthotopic Hepa 1-6 hepatocellular carcinoma models.
-
Tumor Cell Implantation: B16F10 melanoma cells were injected subcutaneously. For the HCC model, Hepa 1-6 cells were implanted directly into the liver.
-
Treatment Regimen: this compound was administered as a monotherapy or in combination with an anti-PD-1 antibody. Dosing and schedules were optimized for each model.
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume for the melanoma model and through MRI for the HCC model. Survival was a key endpoint in both studies.
-
Immunophenotyping: Flow cytometry was used to analyze the immune cell populations within the tumor microenvironment, including CD8+ T cells, CD4+ T cells, and FoxP3+ regulatory T cells. Immunohistochemistry was also used to assess immune cell infiltration in the HCC model.
Clinical Trial (NCT03897543)
-
Study Design: A Phase 1/2, open-label, dose-escalation, and expansion study.[3]
-
Patient Population: Patients with advanced hepatocellular carcinoma who have progressed on or are intolerant to at least one prior line of systemic therapy.[6]
-
Treatment Regimen:
-
Endpoints: The primary endpoints are to assess the safety and tolerability and to determine the maximum tolerated dose. Secondary endpoints include overall response rate, progression-free survival, and overall survival.[3]
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Abivax’s Phase I/II this compound in second-line HCC draws odds [clinicaltrialsarena.com]
- 5. Immune checkpoint inhibitor resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune Checkpoint Inhibitors in Hepatocellular Carcinoma: Current Strategies and Biomarkers Predicting Response and/or Resistance [mdpi.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Comparative Guide to ABX196 in Second-Line Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for ABX196 in combination with nivolumab for the treatment of advanced hepatocellular carcinoma (HCC) against other approved second-line therapies. The information is intended to support research, scientific evaluation, and drug development efforts in the field of oncology.
Overview of this compound
This compound is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1] Its mechanism of action involves the potent stimulation of this specialized subset of T lymphocytes, leading to the secretion of a large volume of cytokines that can activate a broad anti-tumor immune response.[1][2][3] Preclinical studies in mouse models of HCC have demonstrated that this compound, both as a monotherapy and in combination with an immune checkpoint inhibitor, can significantly reduce tumor growth and increase survival.[2]
Clinical Trial Results for this compound in Combination with Nivolumab
A Phase 1/2 clinical trial (NCT03899254) evaluated the safety and preliminary efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced HCC who had been previously treated with systemic therapy.
Efficacy and Safety Data
The dose-escalation phase of the study included 10 heavily pre-treated patients. The combination of this compound and nivolumab was found to be well-tolerated with no dose-limiting toxicities or treatment-related serious adverse events reported.
| Efficacy Endpoint | Result |
| Clinical Benefit Rate | 50% |
| Objective Response Rate (ORR) | 10% (1 partial response) |
| Stable Disease (SD) | 40% (4 patients) |
| Median Progression-Free Survival (PFS) - All Patients | 113.5 days |
| Median Progression-Free Survival (PFS) - Patients with Clinical Benefit | 276 days |
Comparison with Alternative Second-Line Therapies for HCC
The following tables summarize the clinical trial data for other approved second-line treatments for advanced HCC, providing a comparative landscape for evaluating the potential of this compound.
Tyrosine Kinase Inhibitors (TKIs)
| Drug | Clinical Trial | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Regorafenib | RESORCE | Regorafenib | Placebo | 10.6 months[4] | 3.1 months[4] | 11%[4] |
| Cabozantinib | CELESTIAL | Cabozantinib | Placebo | 10.2 months | 5.2 months[5] | 4%[6] |
VEGFR2 Antagonist
| Drug | Clinical Trial | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Ramucirumab (in patients with AFP ≥400 ng/mL) | REACH-2 | Ramucirumab | Placebo | 8.5 months | 2.8 months | 5% |
Immune Checkpoint Inhibitors
| Drug | Clinical Trial | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Pembrolizumab | KEYNOTE-240 | Pembrolizumab | Placebo | 13.9 months[7][8][9] | 3.0 months[9][10] | 18.3%[7] |
| Nivolumab | CheckMate 040 (sorafenib-experienced cohort) | Nivolumab | - | 15.1 months[11] | 4.1 months | 14%[11] |
Experimental Protocols
This compound in Combination with Nivolumab (NCT03899254) - Phase 1/2 Dose Escalation
-
Patient Population: Adults with a confirmed diagnosis of HCC, not amenable to curative surgery or local therapy, who have shown radiographic progression during or after at least one prior systemic therapy. Patients were required to have an ECOG performance status of 0 or 1 and Child-Pugh class A liver function.
-
Study Design: This was a 3+3 dose-escalation study.
-
Treatment Regimen: Nivolumab was administered intravenously at a dose of 240 mg on days 1 and 15 of each 28-day cycle. This compound was administered as an intramuscular injection 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle. The doses of this compound were escalated in cohorts from 0.1 µg to 0.4 µg.
-
Assessments: Tumor response was evaluated every 8 weeks using RECIST v1.1. Safety was monitored continuously through the reporting of adverse events.
Regorafenib (RESORCE Trial)
-
Patient Population: Patients with HCC who had radiological progression on sorafenib treatment and had Child-Pugh A liver function.[12][13][14] Patients needed to have tolerated sorafenib at a dose of at least 400 mg per day for at least 20 of the last 28 days of treatment.[13][14]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[14][15]
-
Treatment Regimen: Patients were randomized 2:1 to receive either regorafenib (160 mg once daily for the first 21 days of each 28-day cycle) or a matching placebo, in addition to best supportive care.[16]
-
Assessments: Tumor assessments were performed every 8 weeks. The primary endpoint was overall survival.
Cabozantinib (CELESTIAL Trial)
-
Patient Population: Patients with advanced HCC who had previously received sorafenib and may have received up to two prior systemic therapies.[17][18][19] Eligible patients had a Child-Pugh A score and an ECOG performance status of 0 or 1.[17][18]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[17]
-
Treatment Regimen: Patients were randomized 2:1 to receive either cabozantinib (60 mg once daily) or placebo.
-
Assessments: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate, assessed by investigators per RECIST 1.1.[18][20]
Ramucirumab (REACH-2 Trial)
-
Patient Population: Patients with advanced HCC with baseline alpha-fetoprotein (AFP) levels of ≥400 ng/mL who had progressed on or were intolerant to sorafenib.[21][22] Patients had Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[21]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[21][23][24]
-
Treatment Regimen: Patients were randomized 2:1 to receive either intravenous ramucirumab (8 mg/kg every 2 weeks) or placebo.[22]
-
Assessments: The primary endpoint was overall survival.
Pembrolizumab (KEYNOTE-240 Trial)
-
Patient Population: Patients with a confirmed diagnosis of HCC who had radiographic progression on or were intolerant to sorafenib.[8][25][26] Patients had Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[8][25][26]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 study.[8][25]
-
Treatment Regimen: Patients were randomized 2:1 to receive either intravenous pembrolizumab (200 mg every 3 weeks) or placebo, both in combination with best supportive care.[25]
-
Assessments: Tumor response was assessed every 6 weeks per RECIST v1.1 by central imaging review.[25] The dual primary endpoints were overall survival and progression-free survival.[7]
Nivolumab (CheckMate 040 Trial)
-
Patient Population: The sorafenib-experienced cohort included patients with advanced HCC who had progressed on or were intolerant to sorafenib.[27][28] Patients had Child-Pugh A or B cirrhosis.[29]
-
Study Design: A phase 1/2, open-label, non-comparative, multicenter trial.[29]
-
Treatment Regimen: Patients in the dose-expansion phase received intravenous nivolumab at 3 mg/kg every 2 weeks.[27][28]
-
Assessments: The primary endpoint in the dose-expansion phase was objective response rate as assessed by the investigator using RECIST v1.1.[27]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: this compound activates iNKT cells via CD1d presentation, leading to cytokine release and anti-tumor immunity.
Experimental Workflow for this compound Phase 1/2 Trial
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 5. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Pembrolizumab as Second-Line Therapy for Advanced Hepatocellular Carcinoma: A Subgroup Analysis of Asian Patients in the Phase 3 KEYNOTE-240 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nivolumab for Sorafenib-Naïve, Sorafenib-Experienced Patients With Advanced HCC | GI Oncology Now [gioncologynow.com]
- 12. Regorafenib as Second-Line Systemic Therapy May Change the Treatment Strategy and Management Paradigm for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of Regorafenib for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. [themednet.org]
- 15. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 16. ascopubs.org [ascopubs.org]
- 17. cabometyxhcp.com [cabometyxhcp.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Ipsen announces CELESTIAL phase 3 pivotal trial results in the New England Journal of Medicine [ipsen.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. ascopubs.org [ascopubs.org]
- 22. clinician.nejm.org [clinician.nejm.org]
- 23. Ramucirumab after sorafenib in patients with advanced hepatocellular carcinoma and increased α-fetoprotein concentrations (REACH-2): a randomised, double-blind, placebo-controlled, phase 3 trial. [themednet.org]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
- 25. ascopubs.org [ascopubs.org]
- 26. karger.com [karger.com]
- 27. ascopubs.org [ascopubs.org]
- 28. ASCO – American Society of Clinical Oncology [asco.org]
- 29. CheckMate 040 cohort 5: A phase I/II study of nivolumab in patients with advanced hepatocellular carcinoma and Child-Pugh B cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ABX196's Immunogenicity as a Vaccine Adjuvant
This guide provides a comparative analysis of the immunogenicity of ABX196, a novel vaccine adjuvant, against other established adjuvants. It is intended for researchers, scientists, and drug development professionals interested in the next generation of vaccine and immunotherapy technologies.
Introduction to this compound
This compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1] iNKT cells are a unique subset of T lymphocytes that, upon activation, can rapidly produce large quantities of cytokines, bridging the innate and adaptive immune systems. This mechanism of action makes this compound a promising adjuvant for enhancing immune responses in both prophylactic vaccines and cancer immunotherapies.
Mechanism of Action of this compound and Comparative Adjuvants
This compound's mechanism is distinct from traditional adjuvants like aluminum salts (alum) and newer adjuvants such as CpG oligodeoxynucleotides (CpG ODNs) and saponin-based adjuvants like QS-21.
-
This compound: Binds to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor of iNKT cells. This interaction leads to the activation of iNKT cells, which then release a cascade of cytokines (e.g., IFN-γ, IL-4), activating other immune cells like NK cells, B cells, and T cells.[1]
-
Alum: Aluminum salts are the most widely used adjuvants in human vaccines. Their mechanism is thought to involve the formation of a depot at the injection site, which slowly releases the antigen. Alum also induces the release of danger signals from dying cells and activates the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines.
-
CpG ODNs: These synthetic oligonucleotides mimic bacterial DNA and are potent agonists for Toll-like receptor 9 (TLR9). Activation of TLR9 on APCs, particularly plasmacytoid dendritic cells and B cells, leads to the production of type I interferons and other pro-inflammatory cytokines, driving a strong Th1-biased immune response.[2]
-
QS-21: A saponin extracted from the bark of the Quillaja saponaria tree, QS-21 is known for its ability to induce both Th1 and Th2 immune responses.[3] Its mechanism involves the activation of APCs and the induction of pro-inflammatory cytokines.[3]
Comparative Immunogenicity Data
The following tables summarize the available quantitative data on the immunogenicity of this compound compared to other adjuvants in different settings.
Prophylactic Vaccine Adjuvanticity: Hepatitis B
A Phase I/II clinical trial evaluated the adjuvant effect of this compound when co-administered with the Hepatitis B surface antigen (HBsAg).
| Vaccine Formulation | Number of Subjects | Seroprotection Rate (Anti-HBsAg ≥10 mIU/mL) |
| HBsAg with this compound (all doses) | 19 | 79% |
| HBsAg alone | 6 | 17% |
| Heberbiovac HB® (Commercial Vaccine) | 6 | 50% |
Data from a Phase I/II dose-escalation study in healthy volunteers.[4]
For comparison, clinical trials of a CpG-adjuvanted hepatitis B vaccine (Heplisav-B) have shown high seroprotection rates compared to a traditional alum-adjuvanted vaccine (Engerix-B).
| Vaccine Formulation | Population | Seroprotection Rate |
| Heplisav-B (CpG-adjuvanted) | Healthy Adults | 90-100% |
| Engerix-B (Alum-adjuvanted) | Healthy Adults | 71-90% |
| Heplisav-B (CpG-adjuvanted) | Adults with Type 2 Diabetes | 90% |
| Engerix-B (Alum-adjuvanted) | Adults with Type 2 Diabetes | 65% |
Data from multiple Phase 3 clinical trials.[1][5]
Cancer Immunotherapy Adjuvanticity: Preclinical and Clinical Data
Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse models of melanoma and hepatocellular carcinoma (HCC).
| Cancer Model | Treatment Group | Outcome |
| B16F10 Melanoma | This compound + anti-PD-1 | Significant reduction in mean tumor volume at day 17 (P < 0.05 vs. control) |
| Hepa 1-6 HCC | This compound monotherapy | Significant improvement in survival (P < 0.01 vs. control) |
| Hepa 1-6 HCC | This compound + anti-PD-1 | Significant improvement in survival (P < 0.001 vs. control) |
| Hepa 1-6 HCC | This compound + sorafenib | Significant improvement in survival (P < 0.005 vs. control) |
Data from preclinical studies in C57BL/6 mice.
A Phase 1/2 clinical trial is currently evaluating this compound in combination with the checkpoint inhibitor nivolumab in patients with advanced HCC.
| Clinical Trial Phase | Treatment | Outcome |
| Phase 1/2 | This compound + Nivolumab | In 10 heavily pre-treated patients, 5 experienced a clinical benefit (1 partial response, 4 stable disease). Median progression-free survival for all patients was 113.5 days. |
Data from an ongoing clinical trial in patients with HCC.
Experimental Protocols
Measurement of Anti-HBsAg Antibody Titers (ELISA)
A standard enzyme-linked immunosorbent assay (ELISA) is used to quantify anti-HBsAg antibodies in serum.
-
Coating: 96-well microplates are coated with recombinant HBsAg at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in a sample diluent (e.g., blocking buffer) and added to the wells. Plates are incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at 450 nm using a microplate reader. Antibody titers are determined by comparing the sample dilutions to a standard curve.
In Vivo Tumor Models
B16F10 Melanoma Model:
-
Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Inoculation: 1 x 10⁵ to 5 x 10⁵ B16F10 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of C57BL/6 mice.
-
Tumor Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Treatment: Treatment with this compound and/or other agents is initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or show signs of ulceration, and tumors are excised for further analysis. Survival is also monitored.
Hepa 1-6 Hepatocellular Carcinoma (HCC) Model:
-
Cell Culture: Hepa 1-6 mouse hepatoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6]
-
Tumor Inoculation: 1 x 10⁶ to 2 x 10⁶ Hepa 1-6 cells in 50 µL of a 1:1 mixture of PBS and Matrigel are injected orthotopically into the liver of C57BL/6 mice.
-
Tumor Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as MRI or bioluminescence imaging (if cells are engineered to express luciferase).
-
Treatment: Treatment is initiated at a specified time point after tumor inoculation.
-
Endpoint: Mice are euthanized at a predetermined time point or when they show signs of distress. Livers are harvested to assess tumor burden, and survival is monitored.
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow Overview.
References
- 1. researchgate.net [researchgate.net]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. 2287. Recently Approved HEPLISAV-B(R) [Hepatitis B Vaccine (Recombinant), Adjuvanted] Shows a Higher Proportion of Subjects Achieving Seroprotection With a More Consistent Immune Response Compared With Engerix-B(R) [Hepatitis B Vaccine (Recombinant)] in Three Comparative Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpG-Adjuvanted Hepatitis B Vaccine (HEPLISAV-B®) Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine hepatocellular carcinoma derived stem cells reveal epithelial-to-mesenchymal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Antitumor Immunity: A Comparative Guide to ABX196 and Anti-PD-1 Combination Therapy
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of ABX196, a potent invariant Natural Killer T (iNKT) cell agonist, with anti-PD-1 checkpoint inhibitors. This guide provides an objective analysis of preclinical and clinical data, highlighting the potential of this combination therapy to overcome resistance to immunotherapy and enhance antitumor responses.
Preclinical Evidence: Synergistic Efficacy in Murine Cancer Models
Studies in melanoma (B16F10) and hepatocellular carcinoma (HCC; Hepa 1-6) mouse models have demonstrated the potent synergy between this compound and anti-PD-1 antibodies.[1][4]
Summary of Preclinical Efficacy Data
| Model | Treatment Group | Key Outcomes | Statistical Significance (vs. Control/Monotherapy) |
| B16F10 Melanoma | This compound + anti-PD-1 | Significant reduction in tumor volume | p < 0.05 vs. control (Day 17); p = 0.005 vs. This compound alone (Day 17); p < 0.05 vs. anti-PD-1 alone (Day 17)[1] |
| Significant increase in survival time | p < 0.05 vs. control[1] | ||
| Highest ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs) in the tumor | [1] | ||
| Hepa 1-6 HCC | This compound + anti-PD-1 | Significant antitumor effects | [1][4] |
| Increased CD8+ cells in the tumor | [1][4][5] | ||
| Sustained activation of iNKT cells (indicated by IFNγ measurement) | [1][5] |
Clinical Validation: A Phase 1/2 Study in Hepatocellular Carcinoma
A Phase 1/2 clinical trial (NCT03897543) evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with previously treated HCC.[5][6][7]
Summary of Phase 1/2 Clinical Trial Data (NCT03897543)
| Parameter | Value |
| Patient Population | 10 heavily pre-treated HCC patients (9 with prior immune checkpoint inhibitor therapy)[6][8] |
| Treatment | This compound (0.1, 0.2, or 0.4 µg) + Nivolumab (240mg)[6][8] |
| Maximum Tolerated Dose (MTD) | Not reached[6][8] |
| Safety | Well tolerated, with 95% of adverse events being Grade 1/2. No dose-limiting toxicities or treatment-emergent serious adverse events.[6][8] |
| Clinical Benefit Rate | 50% (1 partial response, 4 stable disease)[6][8] |
| Objective Response Rate (ORR) | 10%[6] |
| Median Progression-Free Survival (PFS) - All Patients | 113.5 days[6][8] |
| Median Progression-Free Survival (PFS) - Patients with Clinical Benefit | 276 days[6][8] |
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and anti-PD-1 therapy is rooted in their complementary mechanisms of action. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this combination.
Caption: Mechanism of synergistic action between this compound and anti-PD-1 therapy.
Caption: Generalized workflow for preclinical evaluation of combination therapy.
Experimental Protocols
Murine B16F10 Melanoma Model
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: B16F10 melanoma cells are implanted subcutaneously.
-
Treatment Regimen:
-
Anti-PD-1 antibody (100 µg in 100 µL) administered intraperitoneally on days 6, 9, 12, 15, and 18 post-implantation.
-
This compound (100 ng in 100 µL) administered intravenously via the tail vein on day 10 post-implantation.[1]
-
-
Efficacy Endpoints:
-
Tumor volume measured regularly.
-
Survival time monitored.
-
-
Immunoprofiling: At day 11, spleen, tumor-draining lymph nodes, and tumors are harvested for analysis by flow cytometry to identify and quantify immune cell populations (e.g., CD4+, CD8+, FoxP3+, iNKT cells).[1]
Human Phase 1/2 HCC Trial (NCT03897543)
-
Patient Population: Patients with hepatocellular carcinoma previously treated with at least one line of prior systemic therapy.
-
Treatment Regimen:
-
Primary Objectives: Assess the safety and maximum tolerated dose (MTD) of the combination therapy.
-
Secondary Objectives: Evaluate preliminary signs of clinical benefit, including Objective Response Rate (ORR) and Progression-Free Survival (PFS).[6]
Conclusion
The combination of this compound with anti-PD-1 therapy represents a promising strategy to enhance the efficacy of cancer immunotherapy. Preclinical data robustly demonstrates a synergistic antitumor effect, which is supported by encouraging safety and preliminary efficacy signals from early-phase clinical trials in a heavily pre-treated patient population. This combination has the potential to convert non-responders to responders and deepen the responses in patients receiving immune checkpoint inhibitors. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel combination.
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 4. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
Head-to-Head Comparison of ABX196 Formulations: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive, data-driven comparison of different formulations of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells. This document synthesizes preclinical and clinical findings to objectively evaluate the performance of various this compound formulations, offering insights into their therapeutic potential and safety profiles.
This compound has emerged as a promising immunomodulatory agent with applications in oncology and as a vaccine adjuvant.[1][2] Its mechanism of action centers on the potent activation of iNKT cells, which play a crucial role in orchestrating both innate and adaptive immune responses.[3][4] The formulation of this compound is a critical determinant of its efficacy and safety, influencing its biodistribution and subsequent immunological effects. This guide will delve into the available data on two key formulations: a liposomal formulation and an emulsion-based formulation.
Comparative Performance of this compound Formulations
The primary formulations of this compound discussed in the available literature are a liposomal formulation, which has been evaluated in clinical trials, and an emulsion-based formulation, which has been explored in preclinical studies to mitigate toxicity.[1][5]
| Formulation | Key Characteristics | Therapeutic Application | Efficacy Highlights | Safety/Toxicity Profile |
| Liposomal this compound | Synthetic glycolipid agonist of iNKT cells encapsulated in liposomes.[1] | - Hepatocellular Carcinoma (HCC) in combination with checkpoint inhibitors.[1][6] - Prophylactic Hepatitis B vaccine adjuvant.[5] | - HCC: In combination with nivolumab, showed promising signals of clinical benefit in heavily pre-treated patients, including those previously exposed to checkpoint inhibitors. A clinical benefit was observed in 5 patients, with 1 partial response and 4 with stable disease. - Hepatitis B Vaccine: A single injection with HBsAg resulted in protective antibody responses in the majority of patients.[7] | - In a Phase 1/II trial for a hepatitis B vaccine, 3 out of 29 subjects receiving this compound experienced serious adverse events with significant increases in hepatic transaminases (AST and ALT), leading to their withdrawal from the study.[8] This hepatotoxicity was attributed to NKT cell activation in the liver.[8] |
| Emulsion-based this compound | This compound formulated in an emulsion containing oil, solvent, and/or surfactant.[5] | Investigated in post-clinical mouse studies to reduce systemic toxicity.[5] | - Comparable Cytotoxic Activity: In a mouse model, the emulsion formulation did not negatively impact the induction of OVA-specific cytotoxic responses compared to the liposomal formulation.[5] | - Reduced Systemic Toxicity: In mice, the emulsion formulation led to greatly diminished IFN-γ secretion and blood Alanine Aminotransferase (ALT) levels compared to the liposomal formulation, suggesting reduced liver toxicity.[5] |
Preclinical Comparison of this compound with Other iNKT Agonists
Preclinical studies have benchmarked this compound against other iNKT cell agonists, demonstrating its potency.
| Compound | Comparison Metric | Results |
| This compound vs. α-GalCer (parental compound) | NKT cell activation (in vitro and in vivo) | This compound exhibited a very similar profile to α-GalCer.[5] |
| Potency | This compound was more potent than α-GalCer.[5] | |
| Cytokine Release | This compound induced a cytokine release comparable to the superagonist PBS-57.[5] As compared to α-GalCer, this compound produces high levels of systemic IFN-γ but significantly lower levels of IL-4, indicating a pro-inflammatory TH1 skew.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vivo Mouse Study Comparing Liposomal and Emulsion Formulations
-
Objective: To evaluate if a new formulation could alter the systemic delivery of this compound and reduce liver toxicity.
-
Animal Model: Mice.
-
Formulations Tested:
-
Classical liposomal formulation of this compound.
-
Emulsion containing this compound, oil, solvent, and/or surfactant.
-
-
Readouts:
-
IFN-γ Secretion: Measurement of systemic IFN-γ levels as an indicator of iNKT cell activation.
-
Blood ALT Levels: Measurement of Alanine Aminotransferase in the blood as a marker for liver toxicity.
-
Cytotoxic Activity: Assessed by VITAL assay to determine the induction of OVA-specific cytotoxic responses following immunization.[5]
-
Phase I/II Clinical Trial of Liposomal this compound as a Hepatitis B Vaccine Adjuvant
-
Objective: To evaluate the safety and preliminary efficacy of this compound as an adjuvant for a prophylactic hepatitis B vaccine in healthy volunteers.
-
Study Design: Phase I/II clinical trial.
-
Participants: Healthy volunteers.
-
Intervention:
-
HBsAg with this compound adjuvant (at dose levels of 0.2 µg, 0.4 µg, and 2.0 µg).
-
Heberbiovac HB® (commercial hepatitis B vaccine).
-
HBsAg alone.
-
-
Key Assessments:
-
Safety: Monitoring of adverse events, with a focus on liver function tests (e.g., ALT levels).
-
Immunogenicity: Measurement of anti-HBs antibody titers at baseline and various time points post-vaccination (Day 15, 28, 43, and 56). Protective levels were noted as ≥10 IU/mL.
-
NKT Cell Activation: Monitoring of peripheral blood NKT cell numbers.[5][8]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: Preclinical experimental workflow.
References
- 1. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma | Abivax [ir.abivax.com]
- 2. Abivax and Scripps Research Announce FDA Approval to Initiate a Phase 1/2 Clinical Trial with this compound in Patients with Hepatocellular Carcinoma | Abivax [ir.abivax.com]
- 3. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Species Reactivity of ABX196: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-species reactivity and efficacy of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, in both murine models and human clinical settings. Designed for researchers, scientists, and drug development professionals, this document compiles preclinical and clinical data to offer an objective analysis of this compound's performance against other iNKT cell activators, namely α-galactosylceramide (α-GalCer) and PBS-57.
Executive Summary
This compound, a novel analog of α-GalCer, has demonstrated potent activation of both mouse and human iNKT cells, positioning it as a promising candidate for cancer immunotherapy. Preclinical studies in mouse models of melanoma and hepatocellular carcinoma (HCC) have shown its ability to induce a robust anti-tumor response, both as a monotherapy and in synergy with checkpoint inhibitors.[1][2] Clinical trials in healthy human volunteers and patients with HCC have further established its safety profile and preliminary efficacy.[3][4] A key characteristic of this compound is its induction of a Th1-biased cytokine response, with high levels of interferon-gamma (IFN-γ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[3] This profile is believed to contribute to its potent anti-tumor effects.
Comparative Analysis of iNKT Cell Activation
This compound has been shown to be a more potent activator of iNKT cells than its parent compound, α-GalCer, and induces a cytokine release comparable to the superagonist PBS-57 in mice.[3]
Preclinical Data (Mouse)
In preclinical mouse models, this compound has demonstrated significant anti-tumor activity.
Table 1: Serum IFN-γ Levels in HCC Mouse Model Following Treatment [1]
| Treatment Group | Mean IFN-γ Concentration (ng/mL) |
| Vehicle Control | < 0.188 |
| Anti-PD-1 | < 0.188 |
| This compound | 6.95 |
| This compound + Anti-PD-1 | 19.23 |
Table 2: Survival Rate in HCC Mouse Model [1]
| Treatment Group | Survival Rate (%) |
| Vehicle Control | Not Reported |
| Sorafenib | Not Reported |
| This compound | Statistically significant improvement vs. control |
| Anti-PD-1 | Statistically significant improvement vs. control |
| This compound + Sorafenib | Statistically significant improvement vs. control and sorafenib alone |
| This compound + Anti-PD-1 | Statistically significant improvement vs. control |
Table 3: Tumor Volume Reduction in Melanoma Mouse Model [1]
| Treatment Group | Outcome |
| This compound | Transient, non-significant effect on tumor volume |
| This compound + Anti-PD-1 | Significant reduction in mean tumor volume vs. control and monotherapies |
Clinical Data (Human)
Clinical studies have provided insights into the activity of this compound in humans.
Table 4: iNKT Cell Activation in Healthy Human Volunteers [3][5]
| Dose of this compound | Percentage of Subjects with Measurable Circulating IFN-γ (24h post-administration) |
| 0.2 µg | 45% |
| 0.4 µg | 45% |
| 2.0 µg | 45% |
Table 5: Clinical Response in Phase 1/2 Trial in HCC Patients (this compound + Nivolumab) [4]
| Metric | Result |
| Clinical Benefit (Partial Response + Stable Disease) | 50% of patients (5 out of 10) |
| Objective Response Rate (Partial Response) | 10% of patients (1 out of 10) |
Signaling Pathways and Experimental Workflows
The activation of iNKT cells by this compound follows a well-defined signaling pathway, initiating a cascade of immune responses. The experimental workflows for evaluating its efficacy in preclinical models are standardized procedures.
Caption: this compound-mediated iNKT cell activation pathway.
Caption: General workflow for preclinical mouse tumor models.
Experimental Protocols
Murine B16F10 Melanoma Model[1][7]
-
Cell Culture: B16F10 mouse melanoma cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: C57BL/6 mice are used for this syngeneic tumor model.
-
Tumor Implantation: A suspension of 1 x 105 B16F10 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they are palpable and reach a predetermined size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment groups and receive intraperitoneal or intramuscular injections of this compound, anti-PD-1 antibody, or a combination, according to the study design.
-
Endpoint Analysis: Mice are monitored for tumor growth and survival. At the end of the study, tumors and spleens may be harvested for immunological analysis, including flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) and immunohistochemistry.
Murine Hepa 1-6 Hepatocellular Carcinoma (HCC) Model[1][8]
-
Cell Culture: Hepa 1-6 mouse HCC cells are maintained in culture.
-
Animal Model: C57BL/6 or C57L/J mice are used.
-
Tumor Implantation: An orthotopic model is established by surgically implanting Hepa 1-6 cells into the liver of the mice. Alternatively, a subcutaneous model can be used by injecting cells into the flank.
-
Tumor Growth Monitoring: Tumor growth is monitored using imaging techniques such as MRI or bioluminescence imaging (if cells are luciferase-tagged) and by measuring survival.
-
Treatment: Once tumors are established, mice are treated with this compound, sorafenib, anti-PD-1 antibody, or combinations as per the experimental plan.
-
Endpoint Analysis: The primary endpoints are typically survival and reduction in tumor burden. Livers and tumors can be collected for histological and immunological analysis. Serum is collected to measure cytokine levels, such as IFN-γ.
Human iNKT Cell Activation Assay[3]
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in complete RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
iNKT Cell Stimulation: PBMCs are stimulated with different concentrations of this compound.
-
Cytokine Analysis: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of cytokines, particularly IFN-γ, is measured using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).
-
Flow Cytometry: To assess iNKT cell activation, cells can be stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD69, and a Vα24-Jα18 TCR-specific antibody) and analyzed by flow cytometry.
Conclusion
This compound demonstrates robust and consistent activation of both mouse and human iNKT cells, leading to potent anti-tumor immune responses. Its Th1-biased cytokine profile distinguishes it from α-GalCer and suggests a favorable mechanism of action for cancer immunotherapy. The preclinical and clinical data presented in this guide support the continued development of this compound as a promising immunotherapeutic agent, particularly in combination with checkpoint inhibitors. Further research is warranted to fully elucidate its downstream signaling pathways and to optimize its clinical application in various cancer types.
References
- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Glycolipid antigen induces long-term natural killer T cell anergy in mice [jci.org]
- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of ABX196's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABX196, a novel invariant Natural Killer T (iNKT) cell agonist, with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action and its performance in preclinical and clinical settings.
Executive Summary
This compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) designed to activate iNKT cells, key players in bridging the innate and adaptive immune systems.[1][2] Independent preclinical studies have demonstrated that this compound is a more potent activator of iNKT cells compared to the parental compound α-GalCer and induces a robust, Th1-biased cytokine response comparable to the superagonist PBS-57.[1] This heightened and targeted immune activation translates into significant antitumor activity in various cancer models, both as a monotherapy and in combination with checkpoint inhibitors.[2][3] Clinical data from a Phase 1/2 trial in hepatocellular carcinoma (HCC) patients indicates that this compound, in combination with nivolumab, is well-tolerated and shows promising signs of clinical benefit.
Comparative Performance of iNKT Cell Agonists
The potency and cytokine profile of iNKT cell agonists are critical determinants of their therapeutic efficacy. Preclinical data consistently demonstrates the superior performance of this compound compared to the benchmark compound, α-GalCer.
| Agonist | Potency Comparison | Cytokine Profile | In Vitro iNKT Cell Expansion | In Vivo Cytotoxicity | Reference |
| This compound | More potent than α-GalCer | Th1-biased: High IFN-γ, low IL-4 | Significantly higher than α-GalCer | Comparable to PBS-57, superior to α-GalCer at very low doses | [1] |
| α-GalCer | Parental compound | Mixed Th1/Th2 response | Baseline | Lower than this compound and PBS-57 at very low doses | [1] |
| PBS-57 | Superagonist | Strong cytokine release | Comparable to this compound | Comparable to this compound | [1] |
Mechanism of Action: iNKT Cell Activation
This compound's mechanism of action centers on the activation of iNKT cells. This process initiates a cascade of downstream immune responses crucial for antitumor immunity.
References
- 1. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of ABX196's safety profile against other immunotherapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Safety Profiles with Supporting Experimental Data
The advent of immunotherapies has revolutionized the landscape of cancer treatment. As novel agents emerge, a thorough evaluation of their safety profiles in comparison to existing therapies is paramount for informed clinical development. This guide provides a comparative study of the safety profile of ABX196, a novel invariant Natural Killer T (iNKT) cell agonist, against established immunotherapies, primarily focusing on checkpoint inhibitors.
Executive Summary
This compound is a synthetic glycolipid agonist that activates iNKT cells, a specialized subset of T cells that bridge the innate and adaptive immune systems.[1] Early clinical data for this compound in combination with the checkpoint inhibitor nivolumab in patients with advanced hepatocellular carcinoma (HCC) have indicated a favorable safety profile. The combination was well-tolerated, with no dose-limiting toxicities or treatment-related serious adverse events reported.[2][3] The most common adverse events were mild to moderate and included diarrhea, fatigue, and transient elevations in liver enzymes.[4]
In contrast, while highly effective, checkpoint inhibitors such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies are associated with a broader spectrum of immune-related adverse events (irAEs).[4][5] These can affect various organ systems and, in some cases, can be severe or life-threatening.[4][5] Combination therapies involving different classes of checkpoint inhibitors tend to increase the frequency and severity of these adverse events.[6][7]
This guide presents a quantitative comparison of the adverse event profiles, details the experimental methodologies used to assess safety, and provides visual diagrams of the key biological pathways and experimental workflows.
Quantitative Safety Data Comparison
The following table summarizes the incidence of common adverse events observed with this compound in combination with nivolumab, compared to monotherapy with various checkpoint inhibitors. It is important to note that this is an indirect comparison, as the data are derived from different clinical trials with varying patient populations and study designs.
| Adverse Event | This compound (with Nivolumab)¹ | Nivolumab (monotherapy)² | Pembrolizumab (monotherapy)³ | Ipilimumab (monotherapy)⁴ | Atezolizumab (monotherapy)⁵ | Durvalumab (monotherapy)⁶ |
| Any Grade Adverse Events | 76 events in 10 patients | 71% | ~66% | 64.2% (irAEs) | 69% | 57.8% (treatment-related) |
| Grade 3/4 Adverse Events | 5% (G1/G2: 95%) | 10% | 14% | 25.3% | 13% | 11.5% (treatment-related) |
| Diarrhea/Colitis | 6 events (Any Grade) | 13% (Any Grade) | 9.47% (Any Grade) | High incidence (Any Grade) | 10.8% (Any Grade) | 1.9% (imAEs, Any Grade) |
| Fatigue/Malaise | 6 events (Any Grade) | 25% (Any Grade) | 18.26% (Any Grade) | High incidence (Any Grade) | 24.5% (Any Grade) | High incidence (Any Grade) |
| Hepatitis (AST/ALT Increase) | 6 events (Any Grade) | <5% (Grade 3/4) | 3.6% (Grade 3/4) | Low incidence | 1.8% (AST/ALT increase) | 6.1% (imAEs, Any Grade) |
| Rash/Pruritus | Not specified | 17% (Pruritus), 13% (Rash) | 10.61% (Pruritus) | High incidence (Any Grade) | 8.4% (Rash), 9.6% (Pruritus) | 1.6% (imAEs, Any Grade) |
| Injection Site Reaction | 1 event (Any Grade) | N/A | N/A | N/A | N/A | N/A |
¹Data from the Phase 1/2 study of this compound in combination with nivolumab in 10 patients with HCC. A total of 76 adverse events were reported.[4] ²Pooled analysis of nivolumab monotherapy in patients with advanced melanoma.[8][[“]] ³Systematic review and meta-analysis of PD-1 and PD-L1 inhibitors in clinical trials.[10] ⁴Pooled analysis of ipilimumab in 14 completed trials in advanced melanoma.[11][12][13] ⁵Systematic review and pooled-analysis of atezolizumab in 14 clinical trials.[14] ⁶Pooled analysis of durvalumab monotherapy from 13 clinical trials.[7]
Experimental Protocols
A comprehensive assessment of the safety profile of an immunotherapy involves a combination of preclinical and clinical evaluations. Below are the methodologies for key experiments cited in the safety assessment of agents like this compound.
Preclinical Toxicology Studies
Objective: To identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the reversibility of any adverse effects.[15]
Methodology:
-
Animal Models: Typically conducted in two species, one rodent (e.g., mouse) and one non-rodent (e.g., cynomolgus monkey), selected based on pharmacological relevance.[15]
-
Dose and Administration: The investigational drug is administered at multiple dose levels, including a control group. The route and frequency of administration mimic the intended clinical use.[16]
-
Endpoints:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured regularly to assess general health.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to analyze a wide range of parameters, including complete blood counts and markers of liver and kidney function.
-
Immunophenotyping: Flow cytometry is used to analyze different immune cell populations (e.g., T cells, B cells, NK cells) in the blood and tissues.
-
Cytokine Analysis: Blood levels of key cytokines (e.g., TNF-α, IFN-γ, IL-6) are measured to detect potential cytokine release syndrome.
-
Anatomic Pathology: At the end of the study, a full necropsy is performed, and all organs and tissues are examined macroscopically and microscopically for any treatment-related changes.[16]
-
Clinical Trial Safety Monitoring
Objective: To evaluate the safety and tolerability of the investigational drug in humans and to identify any adverse events.
Methodology:
-
Patient Population: Patients are enrolled based on specific inclusion and exclusion criteria outlined in the clinical trial protocol (e.g., NCT03897543 for this compound).[17]
-
Adverse Event Monitoring: All adverse events are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This includes regular physical examinations, patient-reported symptoms, and laboratory tests.
-
Immune-Related Adverse Event (irAE) Management: Specific guidelines, such as those from the American Society of Clinical Oncology (ASCO), are followed for the monitoring and management of irAEs.[14][18] This often involves a multidisciplinary team and may require treatment with corticosteroids or other immunosuppressive agents.
-
Laboratory Assessments: Regular blood tests are conducted to monitor hematology, clinical chemistry (including liver and kidney function), and endocrine function (e.g., thyroid hormones).
-
Imaging: Imaging studies, such as CT scans or MRI, are performed to monitor for tumor response and to detect any inflammatory changes in organs (e.g., pneumonitis, colitis).
Cytokine Release Assay (In Vitro)
Objective: To assess the potential of a new immunotherapy to induce a "cytokine storm" in vitro before human administration.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.[19]
-
Stimulation: The PBMCs are exposed to the investigational drug at various concentrations. The drug can be in a soluble form or immobilized on a plate to mimic cell-surface presentation.[19]
-
Cytokine Measurement: Supernatants from the cell cultures are collected at different time points (e.g., 6 and 24 hours). The concentrations of a panel of key cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) are measured using a multiplex immunoassay, such as a bead-based assay (e.g., LEGENDplex™) or ELISA.[19][20]
-
Controls: A positive control (e.g., an anti-CD28 superagonist antibody known to induce cytokine release) and a negative control (vehicle) are included in the assay.[19]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Four Pathways of CD1 Antigen Presentation to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of alpha-galactosylceramide (KRN7000)-pulsed dendritic cells in patients with advanced and recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CD1d-mediated antigen presentation by the transforming growth factor-β/Smad signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatal Adverse Events Associated with Pembrolizumab in Cancer Patients: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential safety profiles of durvalumab monotherapy and durvalumab in combination with tremelimumab in adult patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Profile of Nivolumab Monotherapy: A Pooled Analysis of Patients With Advanced Melanoma. | Semantic Scholar [semanticscholar.org]
- 9. consensus.app [consensus.app]
- 10. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ipilimumab: Unique Responses, Toxicities, and Recommendations for the Use of the First Anti–CTLA-4 Therapy in Patients with Melanoma [jhoponline.com]
- 14. Safety and efficacy of atezolizumab in the treatment of cancers: a systematic review and pooled-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cddf.org [cddf.org]
- 16. altasciences.com [altasciences.com]
- 17. Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Retrospective analysis of clinical trial safety data for pembrolizumab reveals the effect of co-occurring infections on immune-related adverse events | PLOS One [journals.plos.org]
- 19. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Safety Operating Guide
Navigating the Final Disposal of ABX196: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, investigational pharmaceutical agents.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations. [2]
Waste Segregation and Management
Proper segregation of waste streams is critical to ensure safe and compliant disposal. The following table outlines the recommended segregation for waste generated during the handling of this compound.
| Waste Type | Description | Recommended Disposal Container | Disposal Method |
| Unused/Expired this compound | Solid powder or original formulation of the compound. | Clearly labeled, sealed, and chemically compatible container. | Dispose of as hazardous chemical waste through your institution's EHS-approved vendor. |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO or other solvents), and contaminated buffers or media. | Dedicated, sealed, and leak-proof hazardous waste container. | Collect and dispose of as liquid hazardous chemical waste. Do not dispose of down the drain. [2] |
| Contaminated Labware | Disposable items that have come into direct contact with this compound, such as pipette tips, gloves, vials, and culture plates. | Designated hazardous waste bag or sharps container (for sharps). | Segregate as solid hazardous waste. |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-resistant sharps container. | Dispose of through your institution's biohazardous or chemical sharps waste stream, as directed by EHS. |
| Decontamination Waste | Absorbent materials used for spill cleanup and personal protective equipment (PPE) worn during decontamination. | Sealed hazardous waste bag. | Dispose of as solid hazardous waste. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregate at the Source: As you generate waste, immediately segregate it into the appropriate, clearly labeled waste containers as outlined in the table above.
-
Unused Compound:
-
For solid this compound, ensure the container is tightly sealed and clearly labeled with the full chemical name.
-
Store in a designated hazardous waste accumulation area until pickup by your institution's EHS-approved waste vendor.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the name of the compound and all solvents present.
-
Keep the container sealed when not in use.
-
-
Contaminated Labware and PPE:
-
Place all disposable items that have come into contact with this compound into a designated hazardous waste bag.
-
Do not overfill waste bags to prevent punctures and spills.
-
-
Spill Decontamination:
-
In the event of a spill, alert personnel in the immediate area and follow your institution's established spill response procedures.
-
Use an appropriate absorbent material for liquid spills and carefully collect all contaminated materials.
-
Decontaminate the affected area with a suitable cleaning agent.
-
All materials used for cleanup, including absorbents and PPE, must be disposed of as hazardous waste.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for all this compound-contaminated waste.
-
Ensure all containers are properly labeled and sealed before transport.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling ABX196
This guide provides critical safety and logistical information for the handling and disposal of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following PPE is recommended based on available safety data.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Gloves | Chemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] Wear suitable protective clothing to avoid skin contact.[1] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Operational Procedures for Handling this compound
Adherence to proper handling procedures is crucial for safety.
Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Handle in accordance with good industrial hygiene and safety practice.[1]
-
Set up emergency exits and a risk-elimination area.[1]
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Emergency Procedures
In Case of Accidental Release:
-
Avoid dust formation.
-
Avoid breathing mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Use personal protective equipment, including chemical impermeable gloves.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
The Safety Data Sheet for this compound does not provide specific disposal instructions. Therefore, disposal should be handled in accordance with local, state, and federal regulations for chemical waste. As a general guideline:
-
Dispose of unwanted material as a hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Mechanism of Action of this compound
This compound is a synthetic glycolipid that acts as a potent stimulator of invariant Natural Killer T (iNKT) cells.[2][3] Upon administration, this compound is presented by CD1d molecules on antigen-presenting cells (APCs). This complex is then recognized by the T-cell receptor of iNKT cells, leading to their activation. Activated iNKT cells secrete a variety of cytokines, which in turn can stimulate other immune cells, including CD8+ T cells, to mount an anti-tumor response.[2][3]
Caption: Mechanism of action of this compound, leading to iNKT cell activation and anti-tumor immune response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
